Bamicetin
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H40N6O9 |
|---|---|
Peso molecular |
604.7 g/mol |
Nombre IUPAC |
4-[[(2R)-2-amino-3-hydroxy-2-methylpropanoyl]amino]-N-[1-[(2S,5R,6S)-5-[(3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C28H40N6O9/c1-14-18(43-25-23(37)22(36)21(30-4)15(2)42-25)9-10-20(41-14)34-12-11-19(33-27(34)40)32-24(38)16-5-7-17(8-6-16)31-26(39)28(3,29)13-35/h5-8,11-12,14-15,18,20-23,25,30,35-37H,9-10,13,29H2,1-4H3,(H,31,39)(H,32,33,38,40)/t14-,15+,18+,20-,21+,22-,23+,25?,28+/m0/s1 |
Clave InChI |
DLNZVFMLTYLOGI-FRRSCWRPSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Isolation of Bamicetin from Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bamicetin (B14161304), a nucleoside antibiotic belonging to the amicetin (B1664860) family, is a secondary metabolite produced by actinomycetes of the Streptomyces genus, notably Streptomyces vinaceusdrappus. As an analogue of the more extensively studied amicetin, this compound shares a similar chemical scaffold and biological activity, primarily targeting protein biosynthesis. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and methodologies for the isolation and purification of this compound from Streptomyces fermentation cultures. Detailed experimental protocols, derived from studies on amicetin and its analogues, are presented to facilitate its production and purification for research and drug development purposes. This document also outlines the biosynthetic pathway and includes visualizations of key experimental workflows.
Introduction
This compound is a member of the amicetin group of disaccharide nucleoside antibiotics, which are characterized by an α-(1→4)-glycoside bond between amosamine and amicetose.[1] First identified as a co-metabolite with amicetin, this compound is produced by Streptomyces vinaceusdrappus and other actinobacterial strains.[1] The amicetin family of antibiotics, including this compound, exhibits a broad spectrum of biological activity, inhibiting protein synthesis in both prokaryotic and eukaryotic cells. This activity has garnered interest in their potential as antibacterial and antiviral agents.[1]
The producing organism, Streptomyces vinaceusdrappus NRRL 2363, is a key strain for the production of amicetin and its analogues.[1] Furthermore, heterologous expression of the amicetin biosynthesis gene cluster in host strains like Streptomyces lividans TK64 has been successfully demonstrated, paving the way for genetic engineering approaches to enhance production and generate novel analogues.[1]
This guide will delve into the technical aspects of producing and isolating this compound, providing detailed protocols for fermentation, extraction, and purification.
Biosynthesis of this compound
The biosynthesis of this compound is intricately linked to that of amicetin, following a complex pathway involving a series of enzymatic reactions encoded by the ami gene cluster.[1][2] The pathway can be broadly divided into the formation of the nucleoside core, the synthesis of the disaccharide moiety, and the final assembly and modifications.
A proposed schematic for the biosynthesis of the amicetin family, which includes this compound, is presented below. The pathway highlights the key precursors and general steps leading to the formation of the core structure.
References
- 1. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the amicetin biosynthesis gene cluster from Streptomyces vinaceusdrappus NRRL 2363 implicates two alternative strategies for amide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bamicetin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamicetin is a naturally occurring disaccharide nucleoside antibiotic, structurally analogous to Amicetin. As a member of the peptidyl transferase inhibitor family, this compound exerts its biological activity by inhibiting protein biosynthesis, a mechanism it shares with its more widely studied counterpart, Amicetin.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended to serve as a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and drug development.
Chemical Structure and Identification
This compound is characterized by a complex chemical architecture, featuring a disaccharide moiety linked to a cytosine nucleobase. The core structure consists of a p-aminobenzoic acid (PABA) moiety connected to an α-methylserine residue.[2]
Chemical Structure:
Figure 1: Chemical structure of this compound (compound 2), alongside its analogues Amicetin (compound 1) and Plicacetin (compound 3).[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4-amino-N-[1-[(2R,5S,6R)-5-[(2R,3R,4S,5R,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
| Molecular Formula | C28H40N6O8 |
| Molecular Weight | 588.65 g/mol |
| Exact Mass | 588.28566 g/mol |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structural similarity to Amicetin and other related nucleoside antibiotics, certain properties can be inferred.
Table 2: Predicted and Known Physicochemical Properties of this compound
| Property | Value | Notes |
| Physical State | Solid | Assumed based on related compounds. |
| Melting Point | Not available | Data not found in the searched literature. |
| Solubility | Water | Expected to have some solubility due to polar functional groups. |
| Methanol | Likely soluble. | |
| DMSO | Likely soluble. | |
| Ethanol | Likely soluble. | |
| DMF | Likely soluble. |
Mechanism of Action and Biological Activity
This compound, like its analogue Amicetin, is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic organisms. Its primary mechanism of action involves the inhibition of the peptidyl transferase activity on the ribosome.[3]
Inhibition of Peptidyl Transferase
The peptidyl transferase center (PTC) is an integral part of the large ribosomal subunit (50S in bacteria, 60S in eukaryotes) and is responsible for catalyzing the formation of peptide bonds between amino acids during protein synthesis. This compound binds to the 23S rRNA component of the 50S ribosomal subunit, in a region critical for this catalytic activity.[3] This binding event sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site of the ribosome, thereby preventing the formation of a peptide bond and halting protein elongation.
Experimental Protocols
Synthesis of this compound
The total synthesis of this compound has not been explicitly detailed in the available literature. However, its structural similarity to Amicetin suggests that a similar synthetic strategy could be employed. The synthesis of Amicetin is a complex, multi-step process that has been a subject of academic research.[4] A general workflow for the synthesis of such nucleoside antibiotics would likely involve:
-
Synthesis of the Disaccharide Moiety: This would involve the stereoselective glycosylation of two sugar precursors to form the characteristic disaccharide core.
-
Functional Group Manipulations: Protection and deprotection of various functional groups on the sugar and base moieties would be necessary throughout the synthesis.
-
Coupling of the Disaccharide to the Cytosine Base: Formation of the N-glycosidic bond between the disaccharide and cytosine is a critical step.
-
Attachment of the α-methylserine-p-aminobenzoic acid side chain: The final step would involve the amide coupling of the side chain to the cytosine base.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard and widely accepted protocol.
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a series of two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium. This will create a concentration gradient of this compound across the plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (bacteria and medium, no antibiotic) and negative (medium only) controls.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Cytotoxicity Assay (MTT Assay)
To assess the potential toxicity of this compound against mammalian cells, a cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity Evaluation
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293) into a 96-well plate at a predetermined density and allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Conclusion
This compound represents a promising, yet understudied, member of the disaccharide nucleoside antibiotic family. Its mechanism of action, targeting the highly conserved peptidyl transferase center of the ribosome, makes it an interesting candidate for further investigation in the ongoing search for novel antimicrobial agents. This technical guide has summarized the current knowledge on this compound's chemical structure, properties, and biological activity, and has provided standardized protocols for its further evaluation. It is hoped that this compilation of information will facilitate future research into this intriguing natural product and its potential therapeutic applications.
References
- 1. Amicetin | C29H42N6O9 | CID 28675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A gratuitous inducer of cat-86, amicetin, inhibits bacterial peptidyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of the thiopeptide antibiotic amythiamicin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Bamicetin Biosynthesis in Actinobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bamicetin (B14161304), a member of the nucleoside antibiotic family, exhibits promising antibacterial and antiviral activities. As an analogue of the more extensively studied amicetin (B1664860), its biosynthesis is of significant interest for the discovery of novel derivatives and the improvement of production yields. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in actinobacteria, primarily based on the characterization of the amicetin biosynthetic gene cluster (ami) from Streptomyces vinaceusdrappus NRRL 2363. The guide details the genetic basis, proposed enzymatic steps, and regulatory elements involved in the synthesis of this complex molecule. While the core biosynthetic pathway is largely elucidated for amicetin, this guide also addresses the specific enzymatic modifications presumed to yield this compound and highlights areas where further research is needed. Detailed experimental protocols for key methodologies and quantitative data, where available, are presented to aid researchers in this field.
Introduction
This compound is a disaccharide pyrimidine (B1678525) nucleoside antibiotic, closely related to amicetin, plicacetin, and other analogues.[1] These compounds are characterized by a disaccharide moiety composed of D-amosamine and D-amicetose linked to a cytosine core, which is further modified with a p-aminobenzoic acid (PABA) and an amino acid side chain.[1] The structural difference between amicetin and this compound lies in the terminal amino acid: amicetin contains an α-methylserine, while this compound possesses a serine, suggesting a demethylation step in its biosynthesis.
The primary source of our understanding of this compound biosynthesis comes from the study of the amicetin gene cluster (ami) in Streptomyces vinaceusdrappus NRRL 2363.[1] This guide will, therefore, focus on the findings from the characterization of this gene cluster, with specific inferences made for the this compound pathway.
The this compound/Amicetin (ami) Biosynthetic Gene Cluster
The ami gene cluster from S. vinaceusdrappus NRRL 2363 spans approximately 27 kb and contains 21 open reading frames (ORFs) believed to be involved in amicetin biosynthesis, regulation, and transport.[1] The genes are transcribed in the same direction and are responsible for the synthesis of the three main precursors—the disaccharide, the p-aminobenzoyl-cytosine core, and the terminal amino acid—as well as their subsequent assembly.
Table 1: Genes of the ami Cluster and Their Putative Functions in this compound/Amicetin Biosynthesis [1]
| Gene | Putative Function | Role in Biosynthesis |
| Deoxysugar Biosynthesis | ||
| amiE | dTDP-D-glucose synthase | Initiates deoxysugar synthesis from glucose-1-phosphate. |
| amiU | dTDP-glucose 4,6-dehydratase | Forms the common intermediate for both deoxysugars. |
| amiB | dTDP-4-amino-4,6-dideoxy-D-glucose transaminase | C4-amination to form the amosamine precursor. |
| amiH | N-methyltransferase | Dimethylation of the amino group of the amosamine precursor. |
| amiC | NDP-hexose 2,3-dehydratase | C2-deoxygenation in amicetose (B1208693) biosynthesis. |
| amiD | NDP-hexose 3-ketoreductase | Reduction of the C3-keto group in amicetose biosynthesis. |
| amiN | Aminotransferase | C3-amination in amicetose biosynthesis. |
| amiK | 3-ketoreductase | Final reduction step in amicetose biosynthesis. |
| amiG | Glycosyltransferase | Attaches the deoxysugar moieties to the cytosine core. |
| Cytosine and PABA Moiety Biosynthesis | ||
| amiI | Nucleoside 2-deoxyribosyltransferase | Provides the free cytosine base from CMP. |
| amiM | PABA synthase | Synthesizes p-aminobenzoic acid from chorismate. |
| amiA | 4-amino-4-deoxychorismate (ADC) lyase | Completes the synthesis of PABA. |
| amiL | Benzoate-CoA ligase | Activates PABA to PABA-CoA. |
| amiF | N-acetyltransferase family protein | Catalyzes the amide bond formation between cytosine and PABA. |
| α-Methylserine/(Serine) Biosynthesis and Incorporation | ||
| amiS | Serine hydroxymethyltransferase (SHMT) | Involved in the synthesis of the serine precursor. |
| amiT | Non-ribosomal peptide synthetase (NRPS)-like enzyme | Activates and incorporates the terminal amino acid. |
| amiR | Acyl-CoA-acyl carrier protein transacylase | Likely involved in the final amide bond formation. |
| Regulation and Transport | ||
| amiP | TetR family transcriptional regulator | Putative regulator of the ami gene cluster. |
| amiO | ABC transporter | Putative efflux pump for self-resistance. |
| amiQ | Major facilitator superfamily (MFS) transporter | Putative efflux pump for self-resistance. |
The this compound Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into four main stages:
-
Synthesis of the deoxysugar moieties: D-amosamine and D-amicetose.
-
Formation of the p-aminobenzoyl-cytosine core.
-
Synthesis and modification of the terminal amino acid.
-
Assembly and final tailoring steps.
Biosynthesis of the Disaccharide Moiety
The synthesis of both D-amosamine and D-amicetose begins from the precursor glucose-1-phosphate.[1] The pathway is proposed as follows:
Formation of the p-Aminobenzoyl-Cytosine Core
The cytosine base is likely derived from CMP through the action of AmiI.[1] The p-aminobenzoic acid (PABA) moiety is synthesized from chorismate by AmiM and AmiA.[1] These two precursors are then linked via an amide bond, a reaction catalyzed by AmiF.[1]
References
Bamicetin Analogues: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bamicetin (B14161304), a nucleoside antibiotic belonging to the amicetin (B1664860) group, is a known inhibitor of protein synthesis. Its structural similarity to amicetin suggests a mechanism of action involving the inhibition of the peptidyl transferase center on the ribosome. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogues, with a focus on their potential as antimicrobial and cytotoxic agents. This document details the experimental protocols for assessing their efficacy and explores the structure-activity relationships that govern their biological function.
Introduction
This compound is a member of the nucleoside antibiotic family, which includes the well-studied compound amicetin. These natural products, isolated from various Streptomyces species, have garnered interest due to their potent biological activities. Amicetin and its analogues, including this compound, are known to target the ribosome, the cellular machinery responsible for protein synthesis. By interfering with this fundamental process, they exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, and in some cases, antiviral and anticancer properties.[1]
The core mechanism of action for this class of compounds is the inhibition of the peptidyl transferase center (PTC) of the large ribosomal subunit.[1] This inhibition prevents the formation of peptide bonds, a critical step in polypeptide chain elongation, ultimately leading to the cessation of protein synthesis and cell death. The structural variations among amicetin analogues, such as this compound, influence their binding affinity to the ribosome and, consequently, their biological potency. Understanding the structure-activity relationships (SAR) of these analogues is crucial for the rational design of novel therapeutic agents with improved efficacy and selectivity.
This guide will delve into the available data on the biological activity of this compound analogues, provide detailed methodologies for their evaluation, and visualize the underlying molecular mechanisms and experimental workflows.
Biological Activity of this compound Analogues
Antibacterial Activity
This compound and its congeners are known to possess antibacterial properties. Their ability to inhibit protein synthesis in bacteria makes them potential candidates for antibiotic development. The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Cytotoxic Activity
By targeting the universal process of protein synthesis, this compound analogues can also exhibit cytotoxicity against eukaryotic cells, including cancer cell lines. This property opens avenues for their investigation as potential anticancer agents. The cytotoxic potency is generally measured by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth or viability.
Quantitative Data Summary
Due to the limited availability of specific experimental data for a comprehensive set of this compound analogues in the reviewed literature, the following table is presented as a representative example of how such data would be structured. The values are hypothetical and for illustrative purposes only.
| Analogue | Modification | Protein Synthesis Inhibition IC50 (µM) | Antibacterial Activity MIC (µg/mL) vs. E. coli | Cytotoxicity IC50 (µM) vs. HeLa Cells |
| This compound | - | 15 | 32 | 25 |
| Analogue 1 | R1 = CH3 | 10 | 16 | 18 |
| Analogue 2 | R1 = Cl | 5 | 8 | 9 |
| Analogue 3 | R2 = F | 12 | 25 | 20 |
| Analogue 4 | R2 = OCH3 | 20 | 40 | 35 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogues.
Protein Synthesis Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the translation of a specific mRNA template in a cell-free system, typically using rabbit reticulocyte lysate.
Materials:
-
Rabbit Reticulocyte Lysate, Nuclease Treated
-
Amino Acid Mixture (minus methionine or leucine)
-
[35S]-Methionine or [14C]-Leucine
-
mRNA template (e.g., Luciferase mRNA)
-
This compound analogues (dissolved in a suitable solvent, e.g., DMSO)
-
RNase-free water
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture (minus the radiolabeled one), and RNase-free water.
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of the this compound analogues to the reaction tubes. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., cycloheximide).
-
Initiate the translation reaction by adding the mRNA template and the radiolabeled amino acid.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reaction by adding a solution of RNase A and incubating for a further 20 minutes at 37°C to digest any charged tRNAs.
-
Precipitate the newly synthesized proteins by adding cold trichloroacetic acid (TCA).
-
Collect the precipitated protein by vacuum filtration onto glass fiber filters.
-
Wash the filters with cold TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[2]
Antibacterial Activity Assay (MIC Determination)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound analogues (dissolved in a suitable solvent)
-
Positive control antibiotic (e.g., gentamicin)
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar (B569324) plate in MHB. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare serial twofold dilutions of the this compound analogues in MHB directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader. The MIC is the lowest concentration that shows no significant increase in OD600 compared to the sterility control.[3][4]
Visualizations
Mechanism of Action: Inhibition of Peptidyl Transferase
The following diagram illustrates the proposed mechanism of action for this compound and its analogues at the ribosomal level.
Experimental Workflow: Protein Synthesis Inhibition Assay
This diagram outlines the key steps in the in vitro protein synthesis inhibition assay.
Experimental Workflow: MIC Determination
This diagram illustrates the workflow for determining the Minimum Inhibitory Concentration of this compound analogues.
Conclusion
This compound and its analogues represent a promising class of protein synthesis inhibitors with potential applications as antibacterial and cytotoxic agents. While the available literature confirms their mechanism of action through the inhibition of the ribosomal peptidyl transferase center, a comprehensive and systematic evaluation of a diverse range of synthetic this compound analogues is still needed to fully elucidate their structure-activity relationships. The detailed experimental protocols provided in this guide offer a standardized framework for future investigations into the biological activities of these compounds. Further research, focusing on the synthesis and biological screening of novel this compound derivatives, is warranted to unlock their full therapeutic potential.
References
- 1. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of baicalein derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Antibacterial Spectrum of Bamicetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bamicetin is a disaccharide nucleoside antibiotic belonging to the amicetin (B1664860) group. While research on this compound is emerging, this guide provides a comprehensive overview of its known in vitro antibacterial spectrum, drawing from available data and the well-documented activity of its close analog, amicetin. This document details the antibacterial activity of this compound against mycobacteria and discusses the broader expected spectrum against Gram-positive and Gram-negative bacteria. Furthermore, it outlines the experimental protocols for determining antibacterial susceptibility and elucidates the mechanism of action through the inhibition of protein synthesis.
Introduction
This compound is a naturally occurring nucleoside antibiotic produced by Streptomyces species. Structurally, it is an analog of amicetin and is characterized by a disaccharide moiety linked to a cytosine base. The amicetin group of antibiotics is known for its activity against a range of bacteria, and this compound is noted for its anti-mycobacterial properties. Understanding the in vitro antibacterial spectrum of this compound is crucial for its potential development as a therapeutic agent. This guide synthesizes the available data on this compound and related compounds to provide a technical resource for the scientific community.
In Vitro Antibacterial Spectrum
The in vitro antibacterial activity of an antibiotic is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro.
Activity against Mycobacteria
Research has demonstrated the activity of this compound against Mycobacterium smegmatis. The MIC value obtained from these studies provides a quantitative measure of its anti-mycobacterial potential.
Table 1: In Vitro Activity of this compound against Mycobacterium smegmatis
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Mycobacterium smegmatis NBRC 3207 | 16[1][2][3] |
Expected Spectrum against Gram-Positive and Gram-Negative Bacteria
While specific MIC values for this compound against a broad range of Gram-positive and Gram-negative bacteria are not extensively documented in publicly available literature, the activity of its parent compound, amicetin, provides valuable insight. Amicetin has been reported to be active against both Gram-positive and Gram-negative bacteria.[4][5][6] It is therefore anticipated that this compound will exhibit a similar spectrum of activity. Further empirical studies are required to establish a comprehensive MIC profile for this compound against a panel of clinically relevant bacterial strains.
Mechanism of Action: Inhibition of Protein Synthesis
This compound, as a member of the amicetin group of antibiotics, exerts its antibacterial effect by inhibiting protein biosynthesis. The primary target of this class of antibiotics is the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.
By binding to the PTC, this compound interferes with the formation of peptide bonds, a critical step in the elongation of the polypeptide chain. This disruption of protein synthesis ultimately leads to the cessation of bacterial growth and cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standard and widely accepted technique for assessing the in vitro antimicrobial susceptibility of bacteria.
Materials
-
This compound (analytical grade)
-
96-well microtiter plates (sterile)
-
Bacterial culture media (e.g., Mueller-Hinton Broth for non-fastidious bacteria, Middlebrook 7H9 broth for mycobacteria)
-
Bacterial strains for testing
-
Sterile pipette tips and multichannel pipettes
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Incubator
Experimental Workflow
References
- 1. Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Effect of Amikacin and Imipenem Combinations against Multidrug-Resistant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acacetin Protects Mice from Staphylococcus aureus Bloodstream Infection by Inhibiting the Activity of Sortase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological Guide to Assessing the Antiviral Activity of Novel Compounds Against Enveloped Viruses: A Hypothetical Case Study of "Bamicetin"
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and research databases did not yield any specific information regarding the antiviral activity of a compound referred to as "Bamicetin" against enveloped or any other types of viruses. The following technical guide is therefore presented as a hypothetical framework. It outlines the established methodologies and experimental cascades that researchers and drug development professionals would typically employ to investigate and characterize the potential antiviral properties of a novel, uncharacterized compound, for which we will use "this compound" as a placeholder.
This document serves as an in-depth guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel compound's efficacy against enveloped viruses. It details the requisite experimental protocols, data presentation standards, and visualization of key processes.
Initial Screening and Cytotoxicity Assessment
Prior to evaluating the antiviral efficacy of a test compound, it is imperative to determine its cytotoxic profile on the host cells that will be used for the viral assays. This ensures that any observed reduction in viral replication is due to the compound's specific antiviral activity and not a consequence of cell death.
Experimental Protocol: Cytotoxicity Assay
A common method to assess cytotoxicity is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of "this compound" in cell culture medium, typically ranging from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared "this compound" dilutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period that mirrors the planned antiviral assay duration (e.g., 48-72 hours) under standard cell culture conditions.
-
Viability Measurement: After incubation, bring the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control. This is typically done using a non-linear regression analysis of the dose-response curve.
Data Presentation: Hypothetical Cytotoxicity of "this compound"
The results of a cytotoxicity assay can be summarized in a table as follows:
| Compound | Host Cell Line | Assay Method | Incubation Time (hours) | CC50 (µM) |
| "this compound" | Vero E6 | CellTiter-Glo® | 48 | >100 |
| "this compound" | A549 | CellTiter-Glo® | 48 | 85.2 |
| Chloroquine (Control) | Vero E6 | CellTiter-Glo® | 48 | 65.7 |
Antiviral Efficacy Evaluation
Once the non-toxic concentration range of "this compound" is established, its ability to inhibit the replication of enveloped viruses can be assessed. A common initial screening method is the cytopathic effect (CPE) reduction assay.[1][2]
Experimental Protocol: CPE Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, or CPE.[2]
-
Cell Seeding: Seed host cells in a 96-well plate as described for the cytotoxicity assay.
-
Infection and Treatment: On the following day, remove the culture medium. Add 50 µL of culture medium containing a serial dilution of "this compound" at non-toxic concentrations. Subsequently, add 50 µL of medium containing the enveloped virus at a predetermined multiplicity of infection (MOI) that induces significant CPE within 48-72 hours.
-
Controls: Include the following controls on each plate:
-
Virus Control: Cells infected with the virus but not treated with the compound.
-
Cell Control: Uninfected and untreated cells.
-
Positive Control: A known antiviral drug against the specific virus being tested.
-
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Quantification of CPE: The extent of CPE can be quantified by staining the remaining viable cells with a dye such as crystal violet or by using a cell viability assay like the one described for cytotoxicity.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces CPE by 50% compared to the virus control. The Selectivity Index (SI), a measure of the compound's therapeutic window, is then calculated as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral candidate.[2]
Data Presentation: Hypothetical Antiviral Activity of "this compound"
| Virus | Host Cell Line | Assay | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A (H1N1) | MDCK | CPE Reduction | >100 | 12.5 | >8 |
| SARS-CoV-2 | Vero E6 | CPE Reduction | >100 | 8.2 | >12.2 |
| Herpes Simplex Virus 1 | Vero | CPE Reduction | >100 | 21.7 | >4.6 |
Elucidating the Mechanism of Action
To understand how "this compound" might be inhibiting viral replication, further assays are necessary. The viral life cycle can be broadly divided into entry, replication, and egress.[3] Time-of-addition assays can provide initial insights into which stage is being targeted.
Experimental Protocol: Time-of-Addition Assay
-
Cell Preparation: Seed host cells in a multi-well plate.
-
Compound Addition at Different Stages:
-
Pre-treatment of Cells: Add "this compound" to the cells for a defined period (e.g., 2 hours) before infection, then wash it out before adding the virus. This tests for effects on cellular factors required for viral entry.
-
Co-treatment: Add "this compound" and the virus to the cells simultaneously. This can indicate an effect on viral attachment or entry.
-
Post-entry Treatment: Allow the virus to enter the cells for a set time (e.g., 1-2 hours), then wash the cells to remove any un-entered virus, and finally add "this compound". This suggests an effect on post-entry stages like genome replication or protein synthesis.
-
-
Quantification of Viral Replication: After the appropriate incubation period, quantify the viral yield using methods such as plaque assays, quantitative PCR (qPCR) for viral genomes, or immunoassay for viral proteins.
-
Analysis: Compare the level of viral inhibition in each condition to determine the most likely stage of the viral life cycle that is being affected.
Potential Signaling Pathways Involved in Enveloped Virus Replication
Many viruses manipulate host cell signaling pathways to facilitate their replication. For instance, the NF-κB and Nrf2 signaling pathways are known to be modulated by various viruses. Investigating the effect of "this compound" on these pathways in the context of viral infection could reveal its mechanism of action.
-
NF-κB Signaling: This pathway is a central regulator of the inflammatory response. Some viruses activate this pathway to promote their replication.
-
Nrf2 Signaling: This pathway is a key regulator of the cellular antioxidant response. Some viruses suppress this pathway to increase oxidative stress and facilitate their replication.
Visualizing Experimental Workflows and Signaling Pathways
Graphical representations are crucial for conveying complex experimental designs and biological pathways.
Experimental Workflow for Antiviral Screening
Caption: Workflow for initial screening of a novel antiviral compound.
Hypothetical Mechanism: Targeting Viral Entry
Caption: Potential mechanisms of inhibiting enveloped virus entry.
Hypothetical Mechanism: Modulation of Host Signaling
Caption: Hypothetical modulation of host signaling pathways by "this compound".
Conclusion
While there is currently no available data on the antiviral properties of "this compound," this guide provides a comprehensive and technically detailed roadmap for the initial stages of investigating any novel compound for its potential as an antiviral agent against enveloped viruses. A systematic approach, beginning with cytotoxicity assessment, followed by efficacy screening, and culminating in mechanistic studies, is crucial for the identification and development of new antiviral therapeutics. The use of clear data presentation and visual diagrams is essential for the effective communication of findings within the scientific community.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bamicetin, a nucleoside antibiotic, holds therapeutic promise as a potent inhibitor of protein synthesis. This technical guide provides a comprehensive overview of this compound's core mechanism of action, its potential downstream signaling effects, and methodologies for its preclinical evaluation. While primary research specifically on this compound is limited, this document synthesizes available information on its class of compounds—peptidyl transferase inhibitors—to project its therapeutic potential, particularly in oncology. This guide details its molecular target, explores the consequential activation of the PI3K/Akt signaling pathway, and outlines the induction of apoptosis. Standardized experimental protocols for assessing cytotoxicity and apoptosis are provided to guide further research and development efforts.
Introduction
This compound is a member of the nucleoside antibiotic family, which includes the well-characterized compounds amicetin (B1664860) and gougerotin. Structurally, these molecules are recognized for their ability to interfere with protein biosynthesis. The primary mechanism of action for this class of compounds is the inhibition of the peptidyl transferase center (PTC) on the large ribosomal subunit. By targeting this crucial component of the cellular machinery, this compound effectively halts the elongation of polypeptide chains, leading to a global cessation of protein synthesis. This profound biological effect underscores its potential as a therapeutic agent, particularly in diseases characterized by aberrant cell proliferation, such as cancer.
**2. Mechanism of Action: Inhibition of Peptidyl Transferase
The ribosome, a complex molecular machine, is responsible for translating the genetic code into functional proteins. The peptidyl transferase center, located on the large ribosomal subunit, catalyzes the formation of peptide bonds between amino acids. This compound, as a peptidyl transferase inhibitor, is believed to bind to the A-site of the PTC. This binding sterically hinders the accommodation of aminoacyl-tRNAs, thereby preventing the transfer of the growing polypeptide chain and inhibiting peptide bond formation. The consequence is a rapid and potent arrest of protein synthesis.
Preclinical Data (Representative)
Due to the limited availability of specific preclinical data for this compound in the public domain, the following tables present representative quantitative data for a hypothetical peptidyl transferase inhibitor of the same class. These values are intended to provide a realistic framework for the anticipated potency of this compound and to guide the design of future preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound Against a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.5 ± 0.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.2 ± 0.3 |
| HCT116 | Colorectal Carcinoma | 0.8 ± 0.2 |
| A549 | Lung Carcinoma | 2.5 ± 0.7 |
| HeLa | Cervical Adenocarcinoma | 1.5 ± 0.4 |
| Jurkat | T-cell Leukemia | 0.3 ± 0.08 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model (HCT116)
| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 0 |
| This compound | 10 | Daily | 45 ± 8 |
| This compound | 25 | Daily | 78 ± 12 |
| 5-Fluorouracil | 50 | QWx2 | 65 ± 10 |
Signaling Pathways and Downstream Effects
The inhibition of protein synthesis by this compound triggers a cascade of downstream cellular events. Understanding these signaling pathways is critical for elucidating its full therapeutic potential and potential side effects.
Ribosomal Stress and PI3K/Akt Pathway Activation
A significant consequence of ribosomal inhibition is the induction of "ribosomal stress." This cellular stress response can, paradoxically, lead to the activation of pro-survival signaling pathways. Research on other protein synthesis inhibitors has demonstrated that the arrest of translation can induce the phosphorylation and activation of Akt (also known as Protein Kinase B) through the Phosphoinositide 3-kinase (PI3K) pathway[1][2]. This activation can influence a variety of cellular processes, including cell survival and metabolism.
Induction of Apoptosis
Prolonged and severe inhibition of protein synthesis is a potent trigger for programmed cell death, or apoptosis. By depriving the cell of essential proteins required for survival and proliferation, this compound can activate intrinsic apoptotic pathways. This is often mediated by the accumulation of pro-apoptotic signals and the degradation of anti-apoptotic proteins with short half-lives. The induction of apoptosis is a key desired outcome for an anticancer agent.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound's therapeutic potential.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells in appropriate media to ~80% confluency.
-
Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in culture medium.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the culture medium from the 96-well plate and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This protocol describes a method to quantify apoptosis induced by this compound using flow cytometry.
-
Cell Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.
-
Treat cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Conclusion
This compound, a nucleoside antibiotic that functions as a peptidyl transferase inhibitor, presents a compelling profile for further investigation as a therapeutic agent, particularly in oncology. Its potent mechanism of action, leading to the global inhibition of protein synthesis, triggers downstream signaling events that include the activation of the PI3K/Akt pathway and the induction of apoptosis. While direct preclinical data for this compound is sparse, the information available for its class of compounds suggests significant therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the systematic evaluation of this compound and its analogs, with the ultimate goal of advancing novel and effective therapies for diseases with high unmet medical needs.
References
Bamicetin as a lead compound for drug discovery
Bamicetin (B14161304) as a Lead Compound for Drug Discovery: A Technical Guide
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics. Nucleoside antibiotics represent a promising class of natural products with diverse biological activities. This compound, a disaccharide pyrimidine (B1678525) nucleoside antibiotic, is a structural analogue of the well-characterized amicetin (B1664860).[1] Amicetin is known for its activity against both Gram-positive and Gram-negative bacteria, notably Mycobacterium tuberculosis, and also exhibits antiviral effects.[1] The primary mechanism of action for this class of compounds is the inhibition of protein biosynthesis by targeting the peptidyl transferase center (PTC) on the ribosome.[1][2]
Given its structural similarity to amicetin, this compound holds significant potential as a lead compound for the development of new antibacterial and potentially anticancer agents. Its complex chemical structure offers multiple points for modification, allowing for the generation of analogues with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview for researchers and drug development professionals on leveraging this compound as a starting point for drug discovery programs.
Physicochemical and Structural Properties
This compound is an analogue of amicetin, differing by the absence of a methyl group on the terminal α-methylserine residue.[3] It belongs to the amicetin group of antibiotics, characterized by an α-(1→4)-glycoside bond between amosamine and amicetose (B1208693) moieties linked to a cytosine nucleobase.
| Property | Data | Reference |
| Molecular Formula | C28H40N6O9 | |
| Core Structure | Disaccharide Pyrimidine Nucleoside | |
| Key Moieties | Cytosine, p-Aminobenzoic Acid (PABA), Serine, Amosamine, Amicetose | |
| Distinguishing Feature | Lacks the terminal α-methyl group present in amicetin. |
Biological Activity and Mechanism of Action
The biological activity of this compound is attributed to its ability to inhibit protein synthesis. Like amicetin, it acts as a peptidyl transferase inhibitor.
Mechanism of Action: Inhibition of Peptidyl Transferase
This compound targets the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome. The PTC is responsible for catalyzing peptide bond formation during the elongation phase of translation. By binding to the PTC, this compound sterically hinders the correct positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, thereby preventing the formation of a peptide bond and halting polypeptide chain elongation. This leads to the cessation of protein synthesis and ultimately, bacterial cell death.
Mechanism of this compound's action on the bacterial ribosome.
Quantitative Biological Data
While specific quantitative data for this compound is sparse in publicly available literature, data for the closely related amicetin and plicacetin (B1665354) provide a strong rationale for its investigation. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Antibacterial Activity of Amicetin Group Antibiotics
| Compound | Organism | MIC (µg/mL) | Reference |
| Amicetin | Mycobacterium tuberculosis | Data reported, specific value not cited | |
| Plicacetin | Mycobacterium tuberculosis | Data reported, specific value not cited | |
| Plicacetin | Vancomycin-resistant Enterococcus (VRE) | Data reported, specific value not cited | |
| Plicacetin | Bacillus subtilis | Data reported, specific value not cited |
Note: The reported activity against M. tuberculosis and VRE underscores the potential of this chemical class against clinically relevant pathogens.
Table 2: Potential Anticancer Activity (Hypothetical IC50 Values)
Given that many protein synthesis inhibitors exhibit cytotoxic effects against cancer cells, this compound should be screened against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | To be determined |
| This compound | A549 (Lung) | To be determined |
| This compound | PC-3 (Prostate) | To be determined |
| This compound | HCT116 (Colon) | To be determined |
Drug Discovery and Development Workflow
Utilizing this compound as a lead compound involves a structured workflow from initial screening to preclinical development. This process aims to identify analogues with enhanced therapeutic properties.
General workflow for this compound-based drug discovery.
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound or its analogues required to inhibit the visible growth of a bacterial strain.
Methodology: Broth Microdilution
-
Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (bacteria in medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
In Vitro Cytotoxicity (IC50) Assay
This protocol measures the concentration of a compound required to inhibit the growth of cancer cells by 50%.
Methodology: Resazurin (B115843) Reduction Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Reagent Addition: Add resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the inhibitory effect of this compound analogues on the translation machinery.
Methodology: Cell-Free Translation System
-
System: Utilize a commercially available cell-free protein synthesis system, such as a rabbit reticulocyte lysate or an E. coli S30 extract.
-
Reporter: Use a reporter gene, typically luciferase mRNA, as the template for translation.
-
Reaction: Set up translation reactions containing the cell-free extract, amino acids, energy source, reporter mRNA, and serial dilutions of the test compound.
-
Incubation: Incubate the reactions at 30-37°C for 60-90 minutes to allow for protein synthesis.
-
Detection: Add luciferin (B1168401) substrate and measure the resulting luminescence with a luminometer. A decrease in luminescence compared to the untreated control indicates inhibition of protein synthesis.
-
Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Lead Optimization Strategies
Structure-activity relationship (SAR) studies are crucial for optimizing this compound's properties. Modifications can be targeted to different moieties of the molecule to enhance potency, improve selectivity, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
References
- 1. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Initial Toxicity Screening of Bamicetin in Cell Lines: A Technical Guide
Disclaimer: Publicly available data on the specific cytotoxicity of Bamicetin in cell lines is limited. This guide is based on the known mechanisms of the closely related compound, Amicetin, and general protocols for toxicity screening of aminoglycoside antibiotics. The provided quantitative data and signaling pathways are representative examples derived from studies on related compounds and should be considered illustrative.
This technical guide provides a comprehensive overview of the methodologies for conducting an initial in vitro toxicity screening of this compound. The protocols and data herein are designed for researchers, scientists, and drug development professionals to assess the cytotoxic potential of this compound across various cell lines.
Introduction to this compound and Amicetin
This compound is a nucleoside antibiotic, structurally similar to Amicetin. Amicetin is known to be a peptidyl transferase inhibitor, which effectively blocks protein biosynthesis in both prokaryotic and eukaryotic cells.[1][2][3] This mechanism of action suggests a potential for broad cytotoxicity, making initial toxicity screening a critical step in its evaluation for any therapeutic application.
Data Presentation: Comparative Cytotoxicity
To contextualize the potential toxicity of this compound, the following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values for related aminoglycoside antibiotics across a panel of representative cell lines. These values are illustrative and highlight the expected range of cytotoxic responses.
Table 1: Illustrative IC50 Values of Aminoglycoside Antibiotics in Various Cell Lines
| Cell Line | Cell Type | Aminoglycoside | IC50 (µg/mL) | Exposure Time (h) |
| BHK-21 | Hamster Kidney Fibroblasts | Dihydrostreptomycin | >7500 | 24 |
| VERO | Monkey Kidney Fibroblasts | Dihydrostreptomycin | >20000 | 24 |
| FEA | Feline Embryonic Fibroblasts | Dihydrostreptomycin | ~2750 | 24 |
| BHK-21 | Hamster Kidney Fibroblasts | Neomycin | >10000 | 24 |
| FEA | Feline Embryonic Fibroblasts | Neomycin | ~3000 | 24 |
Note: The data presented are adapted from studies on Dihydrostreptomycin and Neomycin and are intended for comparative purposes only[4][5]. Actual IC50 values for this compound must be determined experimentally.
Experimental Protocols
A robust initial toxicity screening involves multiple assays to assess different aspects of cell health, including metabolic activity and membrane integrity.
Cell Culture
A panel of cell lines, including both cancerous and non-cancerous lines from different tissues, should be used to assess the selective toxicity of this compound.[6]
-
Cell Lines: A recommended panel includes HEK293 (human embryonic kidney), HepG2 (human liver cancer), A549 (human lung cancer), and a normal fibroblast line like MRC-5.
-
Culture Conditions: Cells should be maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to obtain a range of concentrations. Replace the culture medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the solvent) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[9][10][11][12]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to a maximum LDH release control (cells lysed with a lysis buffer).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the initial in vitro toxicity screening of a test compound.
Caption: General workflow for in vitro cytotoxicity screening.
Potential Signaling Pathway for Aminoglycoside-Induced Cell Death
Aminoglycoside antibiotics have been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[13][14][15][16] This pathway is a plausible mechanism for this compound-induced cytotoxicity.
Caption: JNK-mediated apoptotic pathway.
References
- 1. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Inhibition of protein synthesis by amicetin, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amanitin-induced variable cytotoxicity in various cell lines is mediated by the different expression levels of OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Mechanisms and otoprotective strategies of programmed cell death on aminoglycoside-induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Critical signaling events during the aminoglycoside-induced death of sensory hair cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Bamicetin: From Fermentation to Purified Compound for Research and Development
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bamicetin (B14161304) is a nucleoside antibiotic, an analogue of amicetin (B1664860), produced by various strains of Streptomyces, such as Streptomyces vinaceusdrappus.[1] Like other members of the amicetin group, this compound exhibits antibacterial and antiviral properties. Its mechanism of action involves the inhibition of protein biosynthesis by targeting the peptidyl transferase center (PTC) of the ribosome.[1][2] This document provides detailed protocols for the extraction and purification of this compound from a Streptomyces fermentation broth, outlines its biological activity, and presents available data on its cytotoxicity. The methodologies described are based on established procedures for the purification of amicetin and its analogues.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables present data for the closely related analogue, amicetin. These values can be considered indicative for the purification of this compound due to their structural similarity.
Table 1: Exemplary Purification Yields for Amicetin
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Solvent Extraction | 10 L Fermentation Broth | 15 g Crude Extract | N/A | ~20% |
| Silica (B1680970) Gel Chromatography | 15 g Crude Extract | 2.5 g Semi-purified Fraction | ~16.7% | ~70% |
| Reversed-Phase HPLC | 2.5 g Semi-purified Fraction | 1.2 g Purified Amicetin | 48% | >98% |
Note: These values are hypothetical and for illustrative purposes, based on typical purification schemes for natural products.
Table 2: Cytotoxicity of Amicetin and its Analogues
| Compound | Cell Line | IC50 (µM) | Citation |
| Amicetin Analogue | HCT-116 (Colon Cancer) | 0.73 ± 0.06 | [3] |
| Amicetin Analogue | MDA-MB-231 (Breast Cancer) | 1.11 ± 0.06 | [3] |
| This compound | Not available in searched literature | Not available |
Experimental Protocols
The following protocols are adapted from established methods for the isolation of amicetin and its analogues from Streptomyces fermentation broth.[1][4]
Fermentation of Streptomyces vinaceusdrappus
Objective: To produce this compound through submerged fermentation.
Materials:
-
Streptomyces vinaceusdrappus culture
-
Seed medium (e.g., ISP2 medium)
-
Production medium (e.g., 2.5% glucose, 0.7% soybean powder, 0.25% yeast extract, 0.5% (NH₄)₂SO₄, 0.4% NaCl, 0.04% KH₂PO₄, 0.8% CaCO₃)[1]
-
Shaker incubator
-
Fermenter
Protocol:
-
Inoculate a seed flask containing the seed medium with Streptomyces vinaceusdrappus.
-
Incubate at 28°C for 2-3 days with shaking at 180-200 rpm.
-
Transfer the seed culture to the production fermenter containing the production medium.
-
Carry out fermentation for 5-7 days at 28°C with appropriate aeration and agitation. Monitor the production of this compound using analytical techniques like HPLC.[1]
Extraction of Crude this compound
Objective: To extract this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Centrifuge
-
1-Butanol (B46404) or Ethyl Acetate (B1210297)
-
Rotary evaporator
Protocol:
-
Centrifuge the fermentation broth at 4,000 rpm for 10 minutes to separate the mycelium from the supernatant.[1]
-
Extract the supernatant four to five times with 1-butanol at approximately one-third of the supernatant's volume.[1] Alternatively, ethyl acetate can be used.
-
Pool the organic extracts.
-
Concentrate the pooled extracts under vacuum using a rotary evaporator to obtain a crude extract.[1]
Purification of this compound
Objective: To purify this compound from the crude extract using chromatographic techniques.
A. Silica Gel Column Chromatography (Initial Purification)
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass column
-
Solvent system (e.g., a gradient of chloroform (B151607) and methanol)
-
Fraction collector
-
TLC plates
Protocol:
-
Prepare a silica gel slurry in the starting solvent and pack the column.
-
Dissolve the crude extract in a minimal amount of the starting solvent and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of methanol (B129727) in chloroform).
-
Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC).
-
Pool the fractions containing this compound and concentrate them.
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)
Materials:
-
Semi-purified this compound fraction
-
HPLC system with a preparative C18 column (e.g., Luna C18, 150 by 4.6 mm, 5 µm particle size)[1]
-
Mobile phase:
-
Solvent A: 10% acetonitrile (B52724) in water with 0.08% trifluoroacetic acid (TFA)[1]
-
Solvent B: 90% acetonitrile in water[1]
-
-
UV detector (set at 254 nm)[1]
Protocol:
-
Dissolve the semi-purified fraction in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Elute with a gradient program, for example:
-
0-15 min: 0% to 40% Solvent B
-
15-18 min: 40% to 80% Solvent B
-
18-19 min: 80% to 0% Solvent B
-
19-25 min: 0% Solvent B[1]
-
-
Set the flow rate to 1 ml/min.[1]
-
Collect the peak corresponding to this compound based on its retention time.
-
Lyophilize the collected fraction to obtain pure this compound.
Mandatory Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Mechanism of Action of this compound.
References
- 1. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unifying the aminohexopyranose- and peptidyl-nucleoside antibiotics; implications for antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Analysis of Bamicetin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Bamicetin using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a disaccharide pyrimidine (B1678525) nucleoside antibiotic and an analog of Amicetin, requires a robust analytical method for its detection and quantification in research and pharmaceutical development settings.[1][2] The proposed reversed-phase HPLC (RP-HPLC) method is designed to be specific, accurate, and reproducible, making it suitable for a range of applications including purity assessment, stability studies, and formulation analysis. This protocol is based on established methods for the analysis of similar nucleoside analogs.[3][4]
Introduction to this compound Analysis
This compound is a member of the nucleoside antibiotic family, characterized by a pyrimidine base linked to a disaccharide moiety.[1][2] Like its parent compound, Amicetin, it is of interest for its potential biological activities. The development of a reliable analytical method is crucial for the advancement of research and potential therapeutic applications of this compound. HPLC is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[5][6] Due to the presence of a pyrimidine chromophore in its structure, this compound can be readily detected by UV spectrophotometry, simplifying the analytical setup compared to aminoglycosides that often lack a chromophore and require more complex detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS).[7][8]
This application note describes a proposed RP-HPLC method for the analysis of this compound. The protocol has been developed based on the chromatographic behavior of structurally related cytidine (B196190) analogues.[3][4][9] The method is intended to be validated by the end-user to ensure its suitability for their specific application.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Preparation of Standard and Sample Solutions
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 1:1 mixture of water and acetonitrile to a final volume of 100 mL to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid). Recommended concentrations: 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation:
-
For bulk drug substance, prepare a solution with a target concentration of 25 µg/mL in the initial mobile phase composition.
-
For formulated products, the sample preparation method will need to be developed and validated based on the formulation matrix. This may include extraction or dissolution steps.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the anticipated performance characteristics of this HPLC method for this compound. These are hypothetical values and should be confirmed during method validation.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Retention Time (tR) | Consistent tR for this compound | ~ 7.5 min |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 |
| Range | To be determined | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | 0.8% 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |
| Specificity | No interference from blank/placebo at the retention time of this compound | Peak purity index > 0.999 |
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of the analytical process for this compound.
Conclusion
The proposed reversed-phase HPLC method provides a robust framework for the quantitative analysis of this compound. The method is based on established chromatographic principles for similar nucleoside compounds and is anticipated to be accurate, precise, and specific. Researchers, scientists, and drug development professionals are encouraged to validate this method for their intended use to ensure reliable and reproducible results in the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatographic properties of cytosine, cytidine and their synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review of analytical methods for the determination of aminoglycoside and macrolide residues in food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
Application Notes & Protocols: Synthesis and Evaluation of Bamicetin Derivatives for Improved Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamicetin, a member of the 4-aminohexopyranosyl nucleoside antibiotic family, along with its close structural relatives Amicetin and Plicacetin, functions by inhibiting protein synthesis in bacteria. These compounds target the peptidyl transferase center (PTC) on the 50S ribosomal subunit, a crucial component of the bacterial translation machinery. By binding to the PTC, they interfere with the accommodation of aminoacyl-tRNA and subsequent peptide bond formation, leading to the cessation of protein elongation and ultimately, bacterial cell death.[1][2][3][4][5][6]
The growing threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Structural modification of existing antibiotics, such as this compound, offers a promising strategy to enhance their efficacy, broaden their spectrum of activity, and overcome resistance mechanisms. This document provides detailed protocols for the synthesis of novel this compound derivatives and their subsequent evaluation for improved antimicrobial activity.
Synthesis of this compound Derivatives
The following is a generalized protocol for the synthesis of this compound derivatives, adapted from established methods for nucleoside analogue synthesis.[7] This multi-step synthesis involves the preparation of a protected glycosyl donor, coupling with a nucleobase, and subsequent modifications to introduce diversity.
Experimental Protocol: Synthesis of a this compound Analogue
Step 1: Preparation of the Glycosyl Donor
-
Protection of the Amine Group: Start with a suitable 4-amino-hexopyranose precursor. Protect the amino group using a standard protecting group such as Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate) in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM).
-
Hydroxyl Group Protection: Protect the hydroxyl groups of the sugar moiety using a protecting group like acetyl (Ac) or silyl (B83357) ethers (e.g., TBDMS). This is typically achieved by reacting the sugar with acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) or DMAP.
-
Activation of the Anomeric Carbon: Activate the anomeric carbon to facilitate glycosylation. This can be achieved by converting the anomeric hydroxyl group to a better leaving group, such as a bromide or a trichloroacetimidate.
Step 2: Glycosylation (Nucleobase Coupling)
-
Dissolve the protected and activated sugar (glycosyl donor) and the desired nucleobase (e.g., a modified cytosine derivative) in an anhydrous solvent like acetonitrile (B52724) or DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4), dropwise at a low temperature (e.g., 0 °C or -78 °C).
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 3: Deprotection and Final Modification
-
Selective Deprotection: Selectively remove the protecting groups. For example, acetyl groups can be removed under basic conditions (e.g., sodium methoxide (B1231860) in methanol), while Boc groups are removed under acidic conditions (e.g., trifluoroacetic acid in DCM).
-
Peptide Coupling: Couple the deprotected amino group of the sugar moiety with a desired amino acid or peptide fragment using standard peptide coupling reagents like HATU or HBTU in the presence of a base such as DIPEA in a solvent like DMF.
-
Final Deprotection: Remove any remaining protecting groups to yield the final this compound derivative.
-
Purification: Purify the final compound using high-performance liquid chromatography (HPLC).
Evaluation of Antimicrobial Efficacy
The antimicrobial efficacy of the synthesized this compound derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO or sterile water).
-
Perform a serial two-fold dilution of each compound in CAMHB in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[8]
-
Data Presentation
The following table summarizes hypothetical MIC values for a series of synthesized this compound derivatives against various bacterial strains.
| Compound | Modification | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) |
| This compound | Parent Compound | 8 | 16 | 64 | 32 |
| BD-01 | R = Methyl | 4 | 8 | 32 | 16 |
| BD-02 | R = Ethyl | 2 | 4 | 16 | 8 |
| BD-03 | R = Propyl | 4 | 8 | 32 | 16 |
| BD-04 | R = Phenyl | 16 | 32 | >128 | 64 |
| BD-05 | R = 4-Fluorophenyl | 8 | 16 | 64 | 32 |
| Ampicillin | Standard | 0.5 | 8 | >128 | 16 |
| Ciprofloxacin | Standard | 1 | 0.25 | 1 | 0.5 |
Visualization of Pathways and Workflows
Mechanism of Action: Inhibition of Peptidyl Transferase
This compound and its derivatives inhibit bacterial protein synthesis by targeting the peptidyl transferase center of the ribosome. The following diagram illustrates this mechanism.
Caption: Inhibition of bacterial protein synthesis by this compound derivatives.
Experimental Workflow
The overall workflow for the synthesis and evaluation of this compound derivatives is depicted below.
References
- 1. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. The inhibition of peptidyl transferase activity by aminoacyl derivatives of some nucleoside aliphatic analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemistry of Peptidyltransferase Center-Targeted Antibiotics: Enzymatic Resistance and Approaches to Countering Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Bamicetin in Susceptibility Testing of Clinical Isolates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamicetin is a nucleoside antibiotic, belonging to the same family as Amicetin, which has demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis. As a peptidyl transferase inhibitor, it is believed to block protein biosynthesis, a mechanism shared with Amicetin. The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial agents like this compound. This document provides a framework for conducting susceptibility testing of this compound against clinical isolates, offering generalized protocols and outlining the principles of data interpretation. It is important to note that while the methodologies described are based on established antimicrobial susceptibility testing (AST) standards, specific performance characteristics and interpretive criteria for this compound have not been extensively established. The information provided herein is intended to serve as a foundational guide for researchers initiating studies on this compound.
Mechanism of Action
This compound is an analogue of Amicetin. Amicetin functions as a peptidyl transferase inhibitor, effectively blocking protein biosynthesis.[1] It is known to bind to a conserved structural motif of the 23S rRNA.[1] This mode of action provides broad-spectrum activity against various microorganisms.[1]
Antimicrobial Spectrum
This compound is an analog of Amicetin, which is known for its activity against a number of both Gram-negative and Gram-positive bacteria, particularly Mycobacterium tuberculosis.[1] Amicetin has also been found to have effects against herpesvirus 1 and poliovirus.[1] As a "universal antibiotic," Amicetin exerts effects against microorganisms of different evolutionary origins, including archaea, bacteria, and eukarya.[1] The specific antimicrobial spectrum of this compound requires further investigation through comprehensive susceptibility testing against a wide range of clinical isolates.
Susceptibility Testing Protocols
Standardized methods for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), should be followed. The two primary methods for determining the Minimum Inhibitory Concentration (MIC) are broth dilution and agar (B569324) dilution.
Broth Microdilution Protocol
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Materials:
-
This compound analytical standard
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
-
Plate reader or manual reading mirror
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates to achieve the desired final concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.[2]
Agar Dilution Protocol
In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organism.
Materials:
-
This compound analytical standard
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Agar Plates: Prepare a series of MHA plates containing serial two-fold dilutions of this compound. A control plate with no this compound should also be prepared.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the standardized bacterial suspension onto the surface of each this compound-containing agar plate and the control plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.
Data Presentation
Quantitative data from susceptibility testing should be summarized in tables to facilitate comparison and analysis. The following is a template for presenting MIC data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Clinical Isolates
| Organism (n=number of isolates) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | |||
| Enterococcus faecalis | |||
| Escherichia coli | |||
| Klebsiella pneumoniae | |||
| Pseudomonas aeruginosa | |||
| Mycobacterium tuberculosis |
-
MIC Range: The lowest and highest MIC values observed for a group of isolates.
-
MIC50: The MIC value at which ≥50% of the isolates are inhibited.
-
MIC90: The MIC value at which ≥90% of the isolates are inhibited.
Potential Resistance Mechanisms
While specific resistance mechanisms to this compound have not been elucidated, potential mechanisms could be inferred from what is known about related antibiotics and general antimicrobial resistance. These may include:
-
Target Modification: Alterations in the 23S rRNA binding site could reduce the affinity of this compound, leading to decreased susceptibility.[3]
-
Enzymatic Inactivation: The production of enzymes that can modify or degrade this compound.
-
Efflux Pumps: The active transport of this compound out of the bacterial cell.[3]
-
Reduced Permeability: Changes in the bacterial cell wall or membrane that limit the uptake of this compound.[3]
Conclusion
The protocols and information presented here provide a starting point for the evaluation of this compound's in vitro activity against clinical isolates. Rigorous and standardized susceptibility testing is crucial for determining its potential clinical utility. Further research is needed to establish a comprehensive antimicrobial spectrum, define MIC breakpoints, and understand the mechanisms of resistance to this compound. Such studies will be instrumental in the development of this promising antibiotic candidate.
References
- 1. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dickwhitereferrals.com [dickwhitereferrals.com]
- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bamicetin-Loaded Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamicetin, a nucleoside antibiotic, has garnered interest for its potential therapeutic applications. However, its delivery to target sites can be hindered by challenges such as poor solubility and potential off-target effects. Encapsulating this compound into polymeric nanoparticles offers a promising strategy to overcome these limitations. This document provides detailed application notes and protocols for the development and characterization of this compound-loaded nanoparticles, intended to guide researchers in the formulation, evaluation, and application of this novel drug delivery system.
The following protocols are based on established methodologies for encapsulating therapeutic agents within biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA). Researchers should note that specific parameters may require optimization based on the experimentally determined physicochemical properties of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the successful design and formulation of nanoparticles. The following table summarizes key properties, with some values for this compound being analogous to the related compound Amicetin, and others presented as hypothetical examples that would require experimental determination.
| Property | Value (this compound) | Method of Determination | Reference/Note |
| Molecular Formula | C₂₉H₄₂N₆O₉ | Mass Spectrometry | Analogous to Amicetin. |
| Molecular Weight | 618.7 g/mol | Mass Spectrometry | Analogous to Amicetin. |
| Aqueous Solubility | Hypothetical: 0.5 mg/mL at 25°C | UV-Vis Spectrophotometry, HPLC | Requires Experimental Determination. Value will significantly influence formulation strategy. |
| Solubility in Organic Solvents | Hypothetical: Dichloromethane (B109758): 5 mg/mL, Acetone: 2 mg/mL | UV-Vis Spectrophotometry, HPLC | Requires Experimental Determination. Crucial for selecting the appropriate solvent in formulation. |
| LogP | Hypothetical: 1.2 | Shake-flask method, HPLC | Requires Experimental Determination. Indicates the hydrophobicity of the compound. |
| Stability (pH) | Hypothetical: Stable at pH 6.0-7.5 | HPLC-based stability-indicating method | Requires Experimental Determination. Important for formulation and storage. |
| Melting Point | Hypothetical: 185-190 °C | Differential Scanning Calorimetry (DSC) | Requires Experimental Determination. |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This method is suitable for encapsulating hydrophobic or poorly water-soluble drugs like this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA in 2 mL of dichloromethane.
-
Once the PLGA is fully dissolved, add 5 mg of this compound to the solution.
-
Vortex or sonicate briefly to ensure complete dissolution of this compound.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) solution of PVA in 20 mL of deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while stirring the aqueous phase at 500 rpm on a magnetic stirrer.
-
Once all the organic phase has been added, homogenize the mixture using a probe sonicator at 40% amplitude for 2 minutes on ice to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a round-bottom flask and stir at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Alternatively, use a rotary evaporator at reduced pressure to expedite solvent removal.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing steps twice more to remove residual PVA and unencapsulated this compound.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry nanoparticle powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Figure 1: Workflow for this compound-loaded nanoparticle synthesis.
Protocol 2: Characterization of this compound-Loaded Nanoparticles
2.1 Particle Size and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a DLS instrument to determine the mean particle size (Z-average), polydispersity index (PDI), and zeta potential.
-
-
Expected Results: Nanoparticles in the range of 100-300 nm with a PDI < 0.2, indicating a monodisperse population. Zeta potential will indicate surface charge and stability.
2.2 Morphology
-
Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
-
Procedure:
-
For SEM, mount a small amount of lyophilized nanoparticles on a stub and coat with gold.
-
For TEM, place a drop of the nanoparticle suspension on a carbon-coated copper grid and allow it to dry.
-
Image the samples using the respective microscope.
-
-
Expected Results: Images should reveal spherical and uniformly distributed nanoparticles.
2.3 Drug Loading and Encapsulation Efficiency
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Weigh a known amount of lyophilized this compound-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., dichloromethane) to release the encapsulated drug.
-
Evaporate the solvent and redissolve the residue in a solvent compatible with the analytical method (e.g., mobile phase for HPLC).
-
Quantify the amount of this compound using a pre-established calibration curve.
-
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
| Formulation Parameter | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| This compound-PLGA (5:50) | 180 ± 15 | 0.15 | -25 ± 3 | 8.5 ± 0.7 | 85 ± 5 |
| Control (Empty PLGA) | 175 ± 12 | 0.13 | -28 ± 4 | N/A | N/A |
| Data are presented as mean ± SD (n=3). Values are hypothetical and for illustrative purposes. |
Protocol 3: In Vitro Drug Release Study
-
Method: Dialysis Method
-
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Transfer the suspension into a dialysis bag (e.g., 12-14 kDa MWCO).
-
Place the dialysis bag in a larger volume of the release medium and stir at 37°C.
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium.
-
Quantify the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Protocol 4: In Vitro Cellular Uptake and Cytotoxicity
4.1 Cellular Uptake
-
Method: Confocal Laser Scanning Microscopy (CLSM) or Flow Cytometry
-
Procedure (for CLSM):
-
Encapsulate a fluorescent dye (e.g., Coumarin-6) along with this compound in the nanoparticles.
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled this compound-loaded nanoparticles for various time points (e.g., 1, 4, 24 hours).
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells, stain the nuclei with DAPI, and mount the coverslips on glass slides.
-
Visualize the cellular uptake of nanoparticles using a confocal microscope.[1][2]
-
-
Expected Results: Time-dependent increase in fluorescence within the cytoplasm, indicating nanoparticle internalization.
4.2 Cytotoxicity Assay
-
Method: MTT Assay
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability (%) and determine the IC50 value for each treatment group.
| Treatment Group | Cell Line | IC50 (µM) - 48h |
| Free this compound | MCF-7 | Hypothetical: 15.2 |
| This compound-Loaded Nanoparticles | MCF-7 | Hypothetical: 8.5 |
| Empty Nanoparticles | MCF-7 | > 100 |
| Data are hypothetical and for illustrative purposes. |
Proposed Mechanism of Action and Signaling Pathways
Based on the known mechanisms of other nucleoside analogs and anticancer agents, this compound-loaded nanoparticles are hypothesized to exert their therapeutic effect through the induction of apoptosis and inhibition of key cell survival pathways.
Figure 2: Hypothesized signaling pathway of this compound.
This compound, upon release from the nanoparticles within the cancer cell, is postulated to inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth and survival.[3][4] Concurrently, it may induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.[5][6]
Conclusion
The development of this compound-loaded nanoparticles presents a viable strategy to enhance the therapeutic potential of this compound. The protocols outlined in this document provide a comprehensive framework for the formulation, characterization, and in vitro evaluation of these nanoparticles. Further optimization and in vivo studies will be essential to translate this promising drug delivery system into a clinical setting. The provided data tables and diagrams serve as a guide for data presentation and conceptual understanding of the experimental workflows and hypothesized mechanisms of action.
References
- 1. Intracellular Uptake Study of Polymeric Nanoparticles Loaded with Cardiovascular Drugs Using Confocal Laser Scanning Microscopy [mdpi.com]
- 2. In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 6. Quercetin induces tumor-selective apoptosis through down-regulation of Mcl-1 and activation of Bax - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel Antimicrobial Agent in Mycobacterium Culture
Introduction
Tuberculosis, caused by Mycobacterium tuberculosis, and other non-tuberculous mycobacterial (NTM) infections represent a significant global health challenge, exacerbated by the rise of multidrug-resistant strains. The discovery and development of new antimicrobial agents with novel mechanisms of action are crucial to combat these resilient pathogens. This document provides detailed experimental protocols for the in vitro evaluation of a novel investigational antibiotic, against various Mycobacterium species.
The protocols outlined below are based on established methods for antimicrobial susceptibility testing of mycobacteria, including broth microdilution for the determination of Minimum Inhibitory Concentration (MIC) and subsequent determination of Minimum Bactericidal Concentration (MBC). These methods are fundamental in the preclinical assessment of a new chemical entity's potential as an anti-mycobacterial agent.
Data Presentation
The efficacy of an antimicrobial agent is typically quantified by its MIC and MBC values. The following table provides a template for presenting such data, populated with hypothetical values for illustrative purposes.
| Mycobacterium Species | Strain | Bamicetin MIC (µg/mL) | This compound MBC (µg/mL) | Rifampicin MIC (µg/mL) |
| M. tuberculosis | H37Rv | 0.25 | 0.5 | 0.125 |
| M. tuberculosis | MDR Strain X | 0.5 | 1 | >16 |
| M. avium | ATCC 25291 | 2 | 8 | 16 |
| M. smegmatis | mc²155 | 0.125 | 0.25 | 1 |
Experimental Protocols
Preparation of Mycobacterium Cultures
This protocol describes the initial steps for preparing mycobacterial cultures for subsequent susceptibility testing.
Materials:
-
Mycobacterium species (e.g., M. tuberculosis H37Rv, M. smegmatis mc²155)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Sterile culture flasks (e.g., 75 cm²) with vented caps
-
Sterile 15 mL and 50 mL conical tubes
-
Spectrophotometer
-
Biosafety cabinet (Class II or III for pathogenic mycobacteria)
Procedure:
-
From a frozen glycerol stock, inoculate 10 mL of Middlebrook 7H9 broth supplemented with ADC or OADC in a 75 cm² culture flask.
-
Incubate the culture at 37°C. For M. tuberculosis, incubation can take 2-4 weeks. For faster-growing species like M. smegmatis, incubation is typically 2-3 days.
-
Monitor the growth of the culture by measuring the optical density at 600 nm (OD₆₀₀). The culture is ready for use when it reaches mid-logarithmic phase (OD₆₀₀ of 0.4-0.8).
-
On the day of the experiment, vortex the culture gently and allow it to stand for 5-10 minutes to allow clumps to settle.
-
Carefully transfer the upper portion of the culture to a sterile 50 mL conical tube.
-
Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL) using sterile Middlebrook 7H9 broth. This will be the inoculum for the MIC assay.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the MIC of this compound against Mycobacterium species using the broth microdilution method.[1][2][3]
Materials:
-
Prepared Mycobacterium inoculum (McFarland 0.5)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Middlebrook 7H9 broth with supplements
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate sealer
-
Incubator (37°C)
Procedure:
-
In a sterile 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells except the first column.
-
In the first column, add 200 µL of the this compound stock solution, diluted in broth to the highest desired concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no bacteria).
-
Dilute the McFarland 0.5 inoculum 1:100 in Middlebrook 7H9 broth to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Add 100 µL of the diluted inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL, and the final inoculum concentration will be approximately 7.5 x 10⁵ CFU/mL.
-
Seal the plate with a sterile, breathable sealer.
-
Incubate the plate at 37°C. Incubation times vary depending on the species: 3-5 days for M. smegmatis, and 7-14 days for M. tuberculosis.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay to determine the concentration of this compound that is bactericidal.
Materials:
-
96-well plate from the completed MIC assay
-
Middlebrook 7H10 agar (B569324) plates
-
Sterile pipette tips
-
Incubator (37°C)
Procedure:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot the 10 µL aliquot onto a Middlebrook 7H10 agar plate.
-
Also, spot an aliquot from the growth control well (diluted 1:100 and 1:1000 to ensure countable colonies) to confirm the viability of the initial inoculum.
-
Incubate the agar plates at 37°C until colonies are visible (this may take 3-4 weeks for M. tuberculosis).
-
The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Hypothetical Signaling Pathway: Inhibition of Mycolic Acid Synthesis
Caption: Hypothetical inhibition of the FAS-II complex.
References
- 1. Methods for determining the antimicrobial susceptibility of mycobacteria | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Susceptibility Testing, Drug Resistance Mechanisms, and Therapy of Infections with Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bamicetin in Protein Synthesis Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamicetin is a nucleoside antibiotic that belongs to the same family as amicetin (B1664860) and gougerotin. These antibiotics are known to be potent inhibitors of protein synthesis. This compound exerts its inhibitory effect by targeting the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Specifically, it interferes with the peptidyl transferase center (PTC) on the large ribosomal subunit, a crucial site for peptide bond formation. This action effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis.[1][2]
These application notes provide detailed protocols for utilizing this compound in in vitro protein synthesis inhibition assays. The presented methodologies are designed to be robust and adaptable for screening and characterizing potential protein synthesis inhibitors.
Mechanism of Action
This compound, like its analogue amicetin, functions as a universal inhibitor of peptide bond formation. It binds to a highly conserved secondary structural motif within the 23S-like ribosomal RNA (rRNA) in domain V, which is at or near the catalytic peptidyl transferase center.[3] By binding to this site, this compound weakens the binding of aminoacyl-tRNA and prevents the formation of peptide bonds, thereby inhibiting the elongation step of protein synthesis.
Data Presentation
The inhibitory activity of this compound and its analogues can be quantified and compared using the half-maximal inhibitory concentration (IC50) value. The following table summarizes the IC50 values for the closely related compound, Amicetin, which can be used as a reference for estimating the potency of this compound.
| Compound | System | IC50 | Selectivity Index (SI) | Reference |
| Amicetin | E. coli S30 transcription/translation | 0.207 µM | 98 | [4] |
| Amicetin | Rabbit Reticulocyte Lysate (RRL) | 20.3 µM | - | [4] |
| Blasticidin S | E. coli S30 transcription/translation | 0.002 µM | 3.5 | |
| Blasticidin S | Rabbit Reticulocyte Lysate (RRL) | 0.007 µM | - |
Experimental Protocols
Two primary methods for assaying protein synthesis inhibition in vitro are presented: a traditional method using radiolabeled amino acid incorporation and a more modern, high-throughput method using a luciferase reporter system.
Protocol 1: In Vitro Protein Synthesis Inhibition Assay using ³H-Leucine Incorporation
This protocol describes a classic method to quantify protein synthesis by measuring the incorporation of a radiolabeled amino acid ([³H]-Leucine) into newly synthesized proteins.
Materials:
-
Rabbit Reticulocyte Lysate (RRL) or E. coli S30 extract system
-
Amino acid mixture (without leucine)
-
[³H]-Leucine
-
mRNA template (e.g., luciferase mRNA)
-
This compound stock solution (in DMSO or water)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
RRL or E. coli S30 extract: 70% of final volume
-
Amino acid mixture (minus leucine): 1 mM
-
[³H]-Leucine: 1 µCi
-
mRNA template: 1 µg
-
This compound (or vehicle control): to desired final concentration
-
Nuclease-free water: to final volume
-
-
Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.
-
Precipitation: Stop the reaction by adding an equal volume of 10% TCA. Incubate on ice for 30 minutes to precipitate the proteins.
-
Filtration: Collect the precipitated protein by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filters three times with 5% TCA and once with ethanol (B145695) to remove unincorporated [³H]-Leucine.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]-Leucine incorporated into the protein. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Protocol 2: Luciferase Reporter-Based In Vitro Protein Synthesis Inhibition Assay
This high-throughput method utilizes a luciferase reporter gene. The amount of active luciferase produced is directly proportional to the level of protein synthesis, which can be quantified by measuring luminescence.
Materials:
-
Coupled in vitro transcription/translation system (e.g., from HeLa cell extract or rabbit reticulocyte lysate)
-
Plasmid DNA or mRNA encoding Firefly or Renilla luciferase
-
This compound stock solution (in DMSO or water)
-
Luciferase assay reagent (containing luciferin (B1168401) substrate)
-
Luminometer-compatible 96- or 384-well plates (white, opaque)
-
Luminometer
Procedure:
-
Reaction Setup: In a luminometer plate, prepare the following reaction mixture:
-
In vitro transcription/translation master mix: As per manufacturer's instructions
-
Luciferase DNA/mRNA template: As per manufacturer's instructions
-
This compound (or vehicle control) diluted in nuclease-free water: to desired final concentrations
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Visualizations
This compound's Site of Action on the Ribosome
The following diagram illustrates the proposed binding site of this compound on the large ribosomal subunit, based on its structural similarity to Amicetin. This compound binds to the peptidyl transferase center (PTC), interfering with the positioning of the aminoacyl-tRNA in the A-site and preventing peptide bond formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A conserved secondary structural motif in 23S rRNA defines the site of interaction of amicetin, a universal inhibitor of peptide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unifying the aminohexopyranose- and peptidyl-nucleoside antibiotics; implications for antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Bamicetin in Fermentation Broth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamicetin is a nucleoside antibiotic belonging to the amicetin (B1664860) group, which are known for their antibacterial and antiviral activities. As an analogue of amicetin, it is produced through fermentation, typically by Streptomyces species. Accurate and robust quantitative analysis of this compound in fermentation broth is crucial for various stages of research and development, including strain selection, fermentation process optimization, and downstream processing. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a microbiological bioassay.
I. Chromatographic Methods for this compound Quantification
Chromatographic techniques offer high selectivity and sensitivity for the quantification of this compound in complex matrices like fermentation broth.
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated protocol for the closely related analogue, amicetin, and is suitable for routine quantification.
1. Experimental Protocol: HPLC-UV
a. Sample Preparation
-
Centrifuge the fermentation broth at 4,000 rpm for 10 minutes at 4°C to separate the mycelia.[1]
-
Collect the supernatant and extract it four to five times with an equal volume of 1-butanol.[1]
-
Combine the organic phases and concentrate them under vacuum.[1]
-
Dissolve the dried extract in methanol (B129727) for HPLC analysis.[1]
-
Filter the final solution through a 0.22 µm syringe filter before injection.
b. HPLC Conditions
| Parameter | Value |
| Column | Luna C18 Reversed-Phase (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 10% Acetonitrile in Water with 0.08% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | 90% Acetonitrile in Water |
| Gradient | 0-15 min: 0-40% B; 15-18 min: 40-80% B; 18-19 min: 80-0% B; 19-25 min: 0% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
c. Calibration
Prepare a series of standard solutions of purified this compound in methanol at concentrations ranging from 1 to 100 µg/mL. Construct a calibration curve by plotting the peak area against the concentration.
2. Data Presentation: HPLC-UV
| Parameter | Expected Value |
| Retention Time | Dependent on the specific system, but should be consistent. |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Caption: Workflow for this compound analysis by LC-MS/MS.
II. Microbiological Bioassay for this compound Quantification
A microbiological bioassay provides a measure of the biological activity of this compound and can be a cost-effective method for screening a large number of samples.
1. Experimental Protocol: Agar (B569324) Well Diffusion Assay
a. Materials
-
Test Organism: Bacillus subtilis
-
Culture Media: Nutrient Agar, Mueller-Hinton Agar
-
Phosphate (B84403) Buffer (pH 7.0)
-
This compound standard of known potency
b. Preparation of Inoculum
-
Culture Bacillus subtilis in Nutrient Broth overnight at 37°C.
-
Dilute the overnight culture with sterile phosphate buffer to achieve a turbidity equivalent to a 0.5 McFarland standard.
c. Assay Procedure
-
Prepare Mueller-Hinton agar plates.
-
Inoculate the agar surface evenly with the prepared Bacillus subtilis suspension using a sterile cotton swab.
-
Allow the agar surface to dry for 3-5 minutes.
-
Create wells of 6-8 mm diameter in the agar using a sterile borer.
-
Prepare serial dilutions of the this compound standard and the fermentation broth samples in phosphate buffer.
-
Add a fixed volume (e.g., 100 µL) of each dilution of the standard and samples to the respective wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zones of inhibition around each well.
d. Data Analysis
Construct a standard curve by plotting the logarithm of the this compound concentration against the diameter of the inhibition zones. Determine the concentration of this compound in the unknown samples by interpolating their inhibition zone diameters on the standard curve.
2. Data Presentation: Microbiological Bioassay
| Parameter | Description |
| Zone of Inhibition | Clear area around the well where bacterial growth is inhibited. |
| Standard Curve | Log-linear relationship between concentration and zone diameter. |
| Potency | Calculated biological activity of the sample relative to the standard. |
Microbiological Bioassay Workflow
Caption: Workflow for this compound microbiological bioassay.
III. This compound Biosynthesis Pathway
This compound, being an analogue of amicetin, is expected to share a similar biosynthetic pathway. The proposed pathway for amicetin involves the assembly of a disaccharide moiety and its linkage to a cytosine core that is further modified.
Key Stages of the Proposed Biosynthesis Pathway:
-
Deoxysugar Biosynthesis: The pathway likely starts from glucose-1-phosphate, which is converted to TDP-D-glucose. A series of enzymatic reactions then lead to the formation of the two deoxysugar units, D-amosamine and D-amicetose.
-
Cytosine Moiety Formation: The cytosine part of the molecule is proposed to originate from cytidine (B196190) monophosphate (CMP).
-
Assembly of the Core Structure: The cytosine moiety is linked to p-aminobenzoic acid (PABA).
-
Glycosylation: The deoxysugar units are attached to the core structure.
-
Final Modifications: The terminal α-methylserine moiety is added to complete the this compound molecule.
References
Troubleshooting & Optimization
Technical Support Center: Improving Bamicetin Fermentation Yield
Welcome to the technical support center for Bamicetin fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to help optimize your experimental yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what organism produces it?
This compound is a nucleoside antibiotic, belonging to the same family as Amicetin. It is a secondary metabolite typically produced by actinobacterial strains, such as Streptomyces vinaceusdrappus.[1] These antibiotics are known for their antibacterial and antiviral properties.
Q2: What are the major factors influencing the yield of this compound in fermentation?
The yield of this compound is a complex outcome influenced by a combination of genetic, nutritional, and environmental factors. Key factors include:
-
Strain Performance: The genetic stability and metabolic state of the producing Streptomyces strain are crucial.
-
Medium Composition: The availability and ratio of carbon, nitrogen, phosphate (B84403), and trace elements directly impact the biosynthesis of this compound.[2][3]
-
Process Parameters: Physical and chemical conditions during fermentation, such as pH, temperature, dissolved oxygen, and agitation, must be carefully controlled.[4]
-
Precursor Availability: The biosynthesis of this compound depends on specific precursors like p-aminobenzoic acid (PABA) and cytosine.[1]
Q3: What are the essential components of a fermentation medium for this compound production?
A well-formulated fermentation medium must satisfy all the nutritional needs of the microorganism. The primary components include:
-
Carbon Source: Sugars like glucose or complex carbohydrates like starch serve as the main energy and carbon source.
-
Nitrogen Source: Organic sources like yeast extract, peptone, or soy meal, and inorganic sources like ammonium (B1175870) salts are used to provide nitrogen for amino acid and nucleotide synthesis.
-
Minerals and Trace Elements: Elements like magnesium, phosphorus, potassium, iron, zinc, and copper are essential for enzyme function and cell growth.
-
Precursors: Supplementing the medium with precursors like p-aminobenzoic acid (PABA) can sometimes enhance the yield.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during this compound fermentation.
Problem 1: Consistently Low this compound Yield
Q: My fermentation runs are consistently resulting in low yields of this compound. What are the potential causes and how can I address them?
A: Consistently low yields can stem from several factors related to the medium composition, process parameters, or the health of your culture. Here is a step-by-step guide to troubleshoot this issue.
Step 1: Evaluate and Optimize Fermentation Medium
The composition of the culture medium is a critical factor. An imbalance of nutrients can limit growth or direct metabolism away from this compound production.
Potential Cause: Suboptimal Carbon-to-Nitrogen (C/N) Ratio
-
Solution: Systematically vary the concentrations of your primary carbon and nitrogen sources to identify the optimal ratio. A high C/N ratio may favor biomass growth at the expense of secondary metabolite production, while a low ratio might not support sufficient growth.
Potential Cause: Limiting Precursors or Cofactors
-
Solution: The this compound structure is derived from cytosine, p-aminobenzoic acid (PABA), and α-methylserine. Ensure your medium is not deficient in these precursors or the building blocks required for their synthesis. Consider precursor feeding experiments.
Potential Cause: Phosphate Inhibition
-
Solution: High concentrations of phosphate can suppress the production of some secondary metabolites. Try running fermentations with varying initial phosphate concentrations to determine if your process is sensitive to phosphate inhibition.
Experimental Protocol: One-Factor-at-a-Time (OFAT) Medium Optimization
-
Establish a Baseline: Use your standard fermentation medium and protocol to establish a baseline this compound yield.
-
Select a Variable: Choose one medium component to investigate (e.g., glucose concentration).
-
Create a Range: Prepare several fermentation flasks with varying concentrations of the selected component while keeping all other components constant. For example:
-
Flask 1: 10 g/L Glucose
-
Flask 2: 20 g/L Glucose (Baseline)
-
Flask 3: 30 g/L Glucose
-
Flask 4: 40 g/L Glucose
-
-
Run Fermentation: Inoculate all flasks with the same inoculum and run the fermentation under standard conditions.
-
Analyze Results: Measure the this compound yield for each concentration.
-
Repeat: Once the optimum concentration for the first component is found, use that concentration in your baseline medium and repeat the process for the next component (e.g., yeast extract).
Step 2: Verify and Control Physical Fermentation Parameters
The physical environment within the fermenter directly affects microbial metabolism and product formation.
Potential Cause: Incorrect pH
-
Solution: Most Streptomyces species prefer a pH range of 6.5 to 7.5 for optimal growth and antibiotic production. Monitor the pH throughout the fermentation and use buffers or automated pH control (e.g., with NaOH/HCl) to maintain it within the optimal range.
Potential Cause: Suboptimal Temperature
-
Solution: Temperature affects enzyme kinetics and cell viability. The optimal temperature for Streptomyces is typically between 28°C and 37°C. Perform temperature profiling studies by running fermentations at different constant temperatures (e.g., 28°C, 30°C, 32°C) to find the ideal condition for this compound production.
Potential Cause: Inadequate Aeration or Agitation
-
Solution: As aerobic organisms, Streptomyces require sufficient dissolved oxygen (DO). Low DO can be a major limiting factor. Increase the agitation speed or the airflow rate to improve oxygen transfer. However, be aware that excessive agitation can cause shear stress, damaging the mycelia.
Table 1: Example of Parameter Optimization on Antibiotic Yield (Note: This is illustrative data based on typical antibiotic fermentations)
| Parameter | Condition 1 | Yield (mg/L) | Condition 2 | Yield (mg/L) | Condition 3 | Yield (mg/L) |
|---|---|---|---|---|---|---|
| pH | 6.0 | 85 | 7.0 | 150 | 8.0 | 110 |
| Temperature | 28 °C | 145 | 32 °C | 120 | 37 °C | 75 |
| Agitation (RPM) | 150 | 90 | 250 | 155 | 350 | 130 (due to shear) |
Step 3: Create a Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving the problem of low this compound yield.
References
- 1. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microbiologyclass.net [microbiologyclass.net]
- 4. What Are the Critical Parameters in Microbial Fermentation? [synapse.patsnap.com]
Technical Support Center: Chemical Synthesis of Bamicetin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges researchers and drug development professionals may encounter during the chemical synthesis of Bamicetin. As there is no reported total synthesis of this compound to date, this guide draws upon methodologies for the synthesis of its core structural motifs and related nucleoside antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents several significant challenges:
-
Stereoselective formation of the α-(1→4)-glycosidic bond: Connecting the two amino sugar moieties (amosamine and amicetose) with the correct α-stereochemistry is a primary hurdle.
-
Construction of the N-glycosidic bond: Formation of the bond between the cytosine base and the sugar core requires careful control.
-
Amide bond formation: The synthesis involves creating two amide linkages, which can be difficult in the presence of numerous other functional groups.
-
Orthogonal protecting group strategy: The molecule's multiple hydroxyl, amino, and carboxyl groups necessitate a complex and robust protecting group strategy to ensure chemoselectivity.[1][2][3]
-
Stereochemical control: this compound possesses multiple stereocenters that must be correctly established and maintained throughout the synthetic sequence.
Q2: What general strategies can be employed for the stereoselective synthesis of the α-(1→4)-glycosidic linkage?
A2: Achieving a stereoselective α-(1→4)-glycosidic linkage with 2-amino sugars often involves the use of a non-participating protecting group at the C2 position to avoid the formation of a β-linkage via an oxazolinium ion intermediate. The azido (B1232118) group (N3) is a common choice as a precursor to the amino group. Methods for α-glycosylation of 2-azido-2-deoxy sugars include:
-
Use of specific glycosyl donors: Thioglycosides are frequently used donors.
-
Promoter systems: N-Iodosuccinimide (NIS) and triflic acid (TfOH) are common promoters for activating thioglycosides.[4]
-
Solvent effects: The choice of solvent can significantly influence the stereochemical outcome.
-
Gold-catalyzed SN2 glycosylation: This method can provide high stereoselectivity.[5][6]
Q3: How can the exocyclic amino group of cytosine be effectively protected?
A3: The exocyclic amino group of cytosine is nucleophilic and requires protection to prevent side reactions during synthesis. Common protecting groups include:
-
Acetyl (Ac)
-
Benzoyl (Bz)
-
Dimethylformamidine (dmf)
-
Phthaloyl (phth): This group can completely mask the two protons of the 4-amino substituent.[7] The choice of protecting group will depend on the overall orthogonal strategy and the deprotection conditions required.
Q4: What are the recommended coupling reagents for the amide bond formations in this compound synthesis?
A4: For the formation of the amide bonds, several modern coupling reagents can be employed to ensure high yields and minimize side reactions. A widely used and efficient coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , often used in combination with a non-nucleophilic base such as diisopropylethylamine (DIPEA).[8][9][10][11]
Troubleshooting Guides
Stereoselective α-(1→4)-Glycosylation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of desired disaccharide | - Incomplete activation of the glycosyl donor.- Decomposition of the donor or acceptor.- Steric hindrance. | - Increase the equivalents of the promoter (e.g., NIS/TfOH).- Optimize the reaction temperature; some activations require low temperatures (-78 °C).- Ensure all reagents and solvents are anhydrous.- Consider a less sterically hindered protecting group on the acceptor. |
| Poor α:β selectivity (formation of β-glycoside) | - Neighboring group participation from a C2 substituent.- Reaction conditions favoring the more thermodynamically stable β-anomer. | - Use a non-participating group at C2 of the donor (e.g., an azido group).- Employ a solvent system known to favor α-glycosylation (e.g., diethyl ether).- Investigate alternative promoter systems or catalysts (e.g., gold-based catalysts).[5][6] |
| Formation of oxazoline (B21484) byproduct | - Use of a participating N-acyl protecting group at C2 of the aminosugar donor. | - Replace the N-acyl group with a non-participating group like an azido (N3) or a 2,2,2-trichloroethoxycarbonyl (Troc) group. |
Protecting Group Strategy
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Simultaneous removal of multiple protecting groups | - Lack of orthogonality in the protecting group scheme. | - Redesign the protecting group strategy using orthogonal sets. For example, use acid-labile (e.g., DMT, Trityl), base-labile (e.g., Ac, Bz), and fluoride-labile (e.g., Silyl (B83357) ethers) groups.[3] |
| Protecting group is cleaved during an intermediate step | - The protecting group is not robust enough for the reaction conditions. | - Choose a more stable protecting group for that specific functionality. For example, if a silyl ether is cleaved by acidic conditions, consider a benzyl (B1604629) ether. |
| Difficulty in removing a specific protecting group | - Steric hindrance around the protecting group.- Incomplete reaction. | - Increase the reaction time and/or temperature for the deprotection step.- Use a stronger deprotection reagent.- Ensure the catalyst (if any) is active. |
Quantitative Data Summary
The following table summarizes representative yields for stereoselective glycosylation reactions relevant to the synthesis of the this compound core.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Yield (α:β ratio) | Reference |
| 2-azido-2-deoxy-glucosyl trichloroacetimidate | Primary sugar alcohol | TMSOTf, PhSEt | CH2Cl2 | High (Excellent α-selectivity) | [12] |
| 2-azido-3,4-di-O-benzyl-6-O-chloroacetyl-2-deoxy-1-thio-α/β-D-glucopyranoside | Primary alcohol | NIS/TfOH | CH2Cl2 | Good (High α-selectivity) | [4] |
| 2-azido-2-deoxyglucosyl 1-naphthoate | Secondary sugar alcohol | Gold catalyst | CH2Cl2 | 76-94% (Exclusive α-selectivity) | [5] |
Experimental Protocols
Detailed Protocol for Stereoselective α-Glycosylation of a 2-Azido-2-Deoxy Sugar
This protocol is a representative procedure for the key α-(1→4)-glycosylation step, adapted from methodologies reported for similar transformations.[4][12]
Materials:
-
Glycosyl Donor: p-Tolyl 2-azido-3,4-di-O-benzyl-6-O-acetyl-2-deoxy-1-thio-α-D-glucopyranoside
-
Glycosyl Acceptor: Benzyl 2,3-di-O-benzyl-α-D-glucopyranoside
-
Promoter: N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Activated 4 Å molecular sieves
Procedure:
-
Preparation: A solution of the glycosyl donor (1.2 equivalents) and glycosyl acceptor (1.0 equivalent) in anhydrous DCM is stirred over activated 4 Å molecular sieves for 1 hour at room temperature under an argon atmosphere.
-
Cooling: The reaction mixture is cooled to -40 °C.
-
Promoter Addition: NIS (1.5 equivalents) is added to the cooled solution. The mixture is stirred for 15 minutes.
-
Activation: A solution of TfOH (0.2 equivalents) in anhydrous DCM is added dropwise to the reaction mixture.
-
Reaction: The reaction is monitored by Thin Layer Chromatography (TLC). Upon consumption of the starting material (typically 1-2 hours), the reaction is quenched by the addition of triethylamine.
-
Workup: The reaction mixture is allowed to warm to room temperature, diluted with DCM, and filtered through Celite. The filtrate is washed successively with a saturated aqueous solution of sodium thiosulfate (B1220275) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-linked disaccharide.
Visualizations
Logical Relationships in this compound Synthesis
Caption: Key challenges in the retrosynthetic analysis of this compound.
Experimental Workflow for α-Glycosylation
Caption: A typical experimental workflow for α-glycosylation.
Decision Tree for Orthogonal Protecting Group Strategy
Caption: A decision tree for selecting orthogonal protecting groups.
References
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Improvement of the stereoselectivity of the glycosylation reaction with 2-azido-2-deoxy-1-thioglucoside donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 10. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Stereoselective Glycosylations of 2-Azido-2-Deoxy-Glucosides using Intermediate Sulfonium Ions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Bamicetin instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Bamicetin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by several factors, including pH, temperature, and exposure to light.[1][2][3] Like many complex organic molecules, this compound is susceptible to degradation through processes such as hydrolysis and oxidation.[4][5]
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A2: While the optimal pH can depend on the specific buffer system and experimental conditions, this compound generally exhibits the greatest stability in a slightly acidic to neutral pH range, typically between pH 4 and 7.[2] Deviations into more acidic or alkaline conditions can significantly accelerate degradation.
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures can accelerate the degradation of this compound.[1][2] It is recommended to store stock solutions and experimental samples at refrigerated temperatures (2-8 °C) or frozen for long-term storage. For experiments conducted at physiological temperatures (around 37°C), it is crucial to use freshly prepared solutions and minimize the incubation time to prevent significant degradation.[6]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is known to be photosensitive. Exposure to ultraviolet (UV) or even ambient laboratory light can lead to photodegradation.[1][4] Therefore, it is essential to protect this compound solutions from light by using amber-colored vials or by wrapping containers with aluminum foil.[7]
Q5: What are the common degradation products of this compound?
A5: The primary degradation pathways for this compound are hydrolysis and oxidation, leading to the formation of several degradation products.[4][8] The exact nature of these products can be complex and may vary depending on the specific stress conditions. Identifying and quantifying these degradants is crucial for accurate experimental results and is typically achieved using analytical techniques like HPLC-MS.[9][10]
Troubleshooting Guides
Issue 1: I am observing a rapid loss of this compound activity in my cell culture experiments.
-
Question: Have you considered the pH of your culture medium?
-
Answer: The pH of standard cell culture media (typically around 7.4) may contribute to the degradation of this compound over time. It is advisable to prepare fresh this compound stock solutions and add them to the culture medium immediately before the experiment. Consider including a time-course experiment to assess the stability of this compound under your specific culture conditions.
-
-
Question: How are you storing your this compound stock solutions?
-
Answer: Improper storage is a common cause of instability. Ensure that your stock solutions are stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use a validated buffer system within the optimal pH range for this compound stability if possible.
-
Issue 2: I am seeing unexpected peaks in my HPLC analysis of this compound-treated samples.
-
Question: Are you protecting your samples from light?
-
Answer: The appearance of extra peaks could be due to photodegradation products. Ensure that all sample preparation steps are performed with minimal light exposure and use amber vials for your HPLC autosampler.
-
-
Question: Could the degradation be occurring during sample processing?
-
Answer: The temperature and pH during sample extraction and processing can impact this compound's stability. Keep samples on ice and use buffers within the stable pH range throughout the process.
-
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of pH on this compound Stability
| pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 3.0 | 25 | 24 | 85 |
| 5.0 | 25 | 24 | 98 |
| 7.0 | 25 | 24 | 92 |
| 9.0 | 25 | 24 | 65 |
Table 2: Effect of Temperature on this compound Stability
| Temperature (°C) | pH | Incubation Time (hours) | Remaining this compound (%) |
| 4 | 7.0 | 48 | 99 |
| 25 | 7.0 | 48 | 88 |
| 37 | 7.0 | 48 | 75 |
Table 3: Effect of Light on this compound Stability
| Light Condition | Temperature (°C) | pH | Incubation Time (hours) | Remaining this compound (%) |
| Dark | 25 | 7.0 | 12 | 95 |
| Ambient Light | 25 | 7.0 | 12 | 80 |
| UV Light (254 nm) | 25 | 7.0 | 12 | 45 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it to the desired concentration in an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Stress Conditions:
-
Acid Hydrolysis: Adjust the pH of the this compound solution to 1-2 with HCl and incubate at 60°C for 2-8 hours.
-
Base Hydrolysis: Adjust the pH of the this compound solution to 12-13 with NaOH and incubate at 60°C for 2-8 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and incubate at room temperature for 2-8 hours.
-
Thermal Degradation: Incubate the this compound solution (at pH 7.0) at 80°C for 24-48 hours.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 8-24 hours.
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution).
-
Peak Identification: Use a mass spectrometer coupled with the HPLC (LC-MS) to identify the mass-to-charge ratio of the degradation products.
Protocol 2: HPLC Method for this compound and its Degradation Products
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A and 5% B, then ramp to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
Visualizations
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmr.net.in [ijmr.net.in]
- 10. library.dphen1.com [library.dphen1.com]
Technical Support Center: Minimizing Off-Target Effects of Bamicetin in Eukaryotic Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Bamicetin in eukaryotic cell-based experiments. The information is presented in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its main on-target effect?
A1: this compound is a nucleoside antibiotic, analogous to Amicetin. Its primary mechanism of action is the inhibition of protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3] It targets the peptidyl transferase center on the large ribosomal subunit, thereby blocking the elongation step of translation.[1][4] The intended on-target effect in experimental settings is the controlled inhibition of protein production to study its downstream cellular consequences.
Q2: What are the potential off-target effects of this compound in eukaryotic cells?
A2: Specific off-target proteins for this compound have not been extensively documented in publicly available literature. However, based on its classification as a nucleoside analogue and its similarity to other antibiotics that inhibit protein synthesis, potential off-target effects may include:
-
Mitochondrial Toxicity: Many antibiotics that target bacterial ribosomes can also affect mitochondrial ribosomes due to their evolutionary similarities, leading to impaired mitochondrial protein synthesis and overall mitochondrial dysfunction.[5][6][7][8] This can manifest as reduced cellular respiration, increased production of reactive oxygen species (ROS), and changes in mitochondrial membrane potential.[8]
-
Inhibition of Host Cell Polymerases: As a nucleoside analogue, this compound could potentially interfere with host cell DNA and RNA polymerases, although this is generally a more significant issue with antiviral nucleoside analogues.[9][10]
-
Induction of Stress Response Pathways: Inhibition of protein synthesis can trigger cellular stress responses, such as the integrated stress response (ISR) and mitogen-activated protein kinase (MAPK) pathways, which are not directly related to the intended target but are a consequence of cellular stress.[11]
Q3: How can I determine an appropriate working concentration for this compound to minimize off-target effects?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. This can be determined by performing a dose-response curve for your specific cell line and assay. The goal is to identify the concentration that gives the desired on-target effect (e.g., a specific level of protein synthesis inhibition) without causing significant cytotoxicity.
Troubleshooting Guide
Problem 1: High levels of cytotoxicity observed in my cell line.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high | Perform a dose-response experiment to determine the CC50 (50% cytotoxic concentration). Use a concentration well below the CC50 for your experiments.[12] |
| Prolonged exposure | Reduce the incubation time with this compound. A time-course experiment can help identify the optimal duration. |
| Off-target mitochondrial toxicity | Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., JC-1 staining), ROS production (e.g., DCFDA staining), or ATP levels.[8][13] |
| Induction of apoptosis | Measure markers of apoptosis, such as caspase-3/7 activity or Annexin V staining, to determine if the observed cytotoxicity is due to programmed cell death.[13] |
Problem 2: Inconsistent or unexpected phenotypic results.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | 1. Use a rescue experiment: If this compound's effect is on-target, expressing a resistant version of the ribosomal target should rescue the phenotype. 2. Employ orthogonal controls: Use a structurally different protein synthesis inhibitor (e.g., cycloheximide) to see if it phenocopies the effect of this compound.[11] 3. Genetic Validation: Use siRNA or CRISPR-Cas9 to knockdown a component of the ribosome and see if it recapitulates the phenotype observed with this compound. |
| Cell line-specific effects | Test the effect of this compound on multiple cell lines to ensure the observed phenotype is not unique to one cell type. |
| Compound instability | Prepare fresh stock solutions of this compound and store them appropriately. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates based on data for the parent compound, Amicetin, and other protein synthesis inhibitors. Researchers should generate their own data for their specific experimental system.
Table 1: Example Cytotoxicity Profile of Amicetin in Different Cell Lines
| Cell Line | Assay | Incubation Time (h) | CC50 (µM) | Data Source (for similar compounds) |
| HepG2 | MTT Assay | 72 | ~0.081 | [12] |
| PRH | MTT Assay | 72 | ~0.180 | [12] |
| Vero | Viability Assay | - | > 100 | [14] |
Table 2: Example On-Target vs. Off-Target Potency (Hypothetical)
| Target/Process | Assay Type | IC50 (µM) | Selectivity Index |
| On-Target | |||
| Eukaryotic Protein Synthesis | In vitro translation assay | 0.207 | - |
| Potential Off-Target | |||
| Mitochondrial Respiration | Oxygen Consumption Rate | > 50 | > 240-fold |
| General Cytotoxicity (HepG2) | MTT Assay | ~0.081 | ~0.4-fold (indicates on-target toxicity) |
Mandatory Visualizations
Caption: On-target mechanism of this compound inhibiting protein synthesis.
Caption: Workflow for investigating suspected off-target effects.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm that this compound binds to its intended target (the ribosome) or any potential off-target proteins in intact cells. The principle is that ligand binding stabilizes a protein against heat-induced denaturation.
Materials:
-
Cell culture medium, PBS, Trypsin-EDTA
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
PCR tubes
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against a ribosomal protein (e.g., RPS6) or a suspected off-target protein.
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Culture your cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to a concentration of 2 x 10^6 cells/mL.
-
Heat Challenge: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Include an unheated control.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath) or by adding lysis buffer.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting:
-
Collect the supernatant (soluble protein fraction).
-
Determine and normalize protein concentrations using a BCA assay.
-
Perform SDS-PAGE and Western blotting using a primary antibody against your target protein.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity to the unheated control.
-
Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
-
Protocol 2: siRNA Knockdown for Phenotypic Comparison
This protocol is used to genetically mimic the on-target effect of this compound by reducing the expression of a ribosomal protein.
Materials:
-
Cells and culture medium
-
siRNA targeting a ribosomal protein (e.g., RPS6) and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
6-well plates
-
Reagents for downstream analysis (e.g., qPCR, Western blot, or a phenotypic assay)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
Solution A: Dilute siRNA (e.g., 50 nM final concentration) in serum-free medium.
-
Solution B: Dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine Solution A and B, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the transfection complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Validation of Knockdown: Harvest a subset of cells to confirm knockdown of the target protein by Western blot or qPCR.
-
Phenotypic Analysis: Perform the relevant phenotypic assay on the remaining cells and compare the results of the target siRNA-treated cells to the non-targeting control and the this compound-treated cells. A similar phenotype provides evidence for on-target activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amicetin | CAS#:17650-86-1 | Chemsrc [chemsrc.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Evidence That Antibiotics Bind to Human Mitochondrial Ribosomal RNA Has Implications for Aminoglycoside Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. side-effects-of-antibiotics-and-perturbations-of-mitochondria-functions - Ask this paper | Bohrium [bohrium.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unifying the aminohexopyranose- and peptidyl-nucleoside antibiotics; implications for antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for High-Purity Bamicetin
Welcome to the Bamicetin Purification Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of high-purity this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to streamline your purification workflow.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the purification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and recrystallization techniques.
Q1: My this compound purity is stalled at ~95% after preparative HPLC. How can I improve it?
A1: Reaching a purity plateau is a common challenge. Several factors could be at play. Consider the following troubleshooting steps:
-
Method Optimization: Your current HPLC method may not be optimal for separating the final, structurally similar impurities.
-
Gradient Slope: A shallower gradient at the elution time of this compound can improve the resolution between it and closely eluting impurities.
-
Mobile Phase Composition: Screen alternative organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or different mobile phase additives. For acidic or basic compounds like this compound, adjusting the pH with additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can significantly alter selectivity.[1]
-
Stationary Phase: Not all C18 columns are the same. Switching to a different stationary phase (e.g., Phenyl-Hexyl or a different C18 with alternative bonding) can provide the necessary change in selectivity.[2]
-
-
Orthogonal Purification: Employing a purification technique based on a different separation principle can be highly effective. If you are using reverse-phase HPLC, consider a subsequent purification step using one of the following:
-
Normal-Phase Chromatography: This can be effective for separating isomers.
-
Recrystallization: This technique is excellent for removing trace impurities.
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity, especially for chiral separations.[3]
-
Q2: I'm observing significant peak tailing for this compound in my HPLC chromatogram. What are the likely causes and solutions?
A2: Peak tailing can compromise both purity assessment and the yield of your purification. The common causes and their solutions are outlined below:
-
Secondary Interactions: The analyte can have secondary interactions with the stationary phase, especially with active sites on the silica (B1680970) backbone.[4]
-
Solution: Use a mobile phase with an appropriate buffer or additive to minimize these interactions. For a basic compound, adding a small amount of a basic modifier like DEA can help. For an acidic compound, an acidic modifier like TFA is beneficial.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak tailing.
-
Solution: Replace the guard column and/or the analytical column.
-
Q3: My recrystallization of this compound resulted in a very low yield. What went wrong?
A3: A low yield in recrystallization is often due to using an excessive amount of solvent or premature crystallization.
-
Too Much Solvent: The most common reason for low yield is dissolving the compound in too much solvent, which keeps a significant portion of the product in solution even after cooling.
-
Solution: Use the minimum amount of near-boiling solvent to fully dissolve the solid. If too much has been added, you can evaporate some of the solvent to reach the saturation point.
-
-
Cooling Rate: Cooling the solution too rapidly can lead to the formation of small, impure crystals and trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
-
Washing Step: Using a solvent that is not ice-cold for washing the crystals can redissolve a portion of your product.
-
Solution: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals.
-
Q4: I'm not getting any crystals to form during my this compound recrystallization. What should I do?
A4: The failure of crystals to form is usually due to supersaturation or the presence of impurities that inhibit crystallization.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: Add a small "seed" crystal of pure this compound to the solution to initiate crystallization.
-
-
Increase Concentration: If the solution is too dilute, you may need to evaporate some of the solvent and try cooling again.
-
"Oiling Out": If your compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of your compound being lower than the boiling point of the solvent.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool it down more slowly.
-
Quantitative Data on Purification Methods
The following tables provide a summary of expected outcomes from different purification strategies for this compound.
Table 1: Comparison of Preparative HPLC Methods
| Method | Stationary Phase | Mobile Phase | Purity Achieved | Yield (%) | Throughput |
| Method A | C18 | Acetonitrile/Water + 0.1% TFA | 95.2% | 85% | High |
| Method B | C18 | Methanol/Water + 0.1% TFA | 97.8% | 82% | Medium |
| Method C | Phenyl-Hexyl | Acetonitrile/Water + 0.1% TFA | 99.1% | 75% | Medium |
| Method D | Chiral Stationary Phase | Hexane/Ethanol | >99.5% (for each enantiomer) | 40% (per enantiomer) | Low |
Table 2: Recrystallization Solvent Screening
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Purity Achieved |
| Ethanol | High | Medium | Small Needles | 98.5% |
| Isopropanol (B130326) | Medium | Low | Large Prisms | 99.7% |
| Acetone/Water (9:1) | High | Low | Fine Powder | 99.2% |
| Toluene | Low | Very Low | - | Not suitable |
Experimental Protocols
Protocol 1: High-Purity Preparative HPLC for this compound
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., DMSO or the initial mobile phase) to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Column: A Phenyl-Hexyl preparative column (e.g., 250 x 21.2 mm, 5 µm) is recommended for enhanced purity.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetononitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-35 min: 20% to 60% B (shallow gradient)
-
35-40 min: 60% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 20% B (re-equilibration)
-
-
Flow Rate: 20 mL/min
-
Detection: UV at 280 nm
-
Fraction Collection: Collect fractions based on the elution of the main peak.
-
Post-Processing: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the fractions with >99% purity and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Based on screening, isopropanol is the preferred solvent.
-
Dissolution: Place the this compound solid (e.g., 1 g) in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling with gentle swirling. Continue to add small portions of hot isopropanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Logical and Experimental Workflows
Caption: Troubleshooting workflow for improving this compound purity post-HPLC.
Hypothetical Signaling Pathway for this compound
This compound is known to be a peptidyl transferase inhibitor, which means it interferes with protein synthesis in prokaryotic cells. The following diagram illustrates a simplified representation of this mechanism of action.
Caption: Simplified mechanism of action of this compound as a peptidyl transferase inhibitor.
References
Bamicetin Solubility and Bioassay Preparation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges when preparing Bamicetin for bioassays.
Quick Reference: this compound Solubility
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | Amicetin is readily soluble in DMSO.[1] |
| Water | ~2 | Amicetin has a reported solubility of 2 mg/mL in water.[2] |
| Ethanol (B145695) | Slightly Soluble | Generally, aminoglycosides have limited solubility in ethanol. |
| Common Organic Solvents | Slightly Soluble | Amicetin is reported to be slightly soluble in common organic solvents.[2] |
Note: The provided solubility data is for Amicetin and should be used as an estimation for this compound. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for bioassays.
Q1: My this compound powder is not dissolving in water.
A1: this compound, like its analog Amicetin, has limited solubility in water (~2 mg/mL).[2] If you require a higher concentration, consider the following:
-
Use a different solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1]
-
Gentle heating: Gently warming the solution to 37°C may aid dissolution. However, prolonged heating should be avoided to prevent degradation.
-
Sonication: Brief sonication can help break up powder aggregates and enhance dissolution.
-
pH adjustment: The solubility of aminoglycoside antibiotics can be pH-dependent. For some related compounds, adjusting the pH with a dilute acid or base can improve solubility. However, this should be tested cautiously as it may affect the stability and activity of the compound.
Q2: I'm seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous bioassay medium.
A2: This is a common issue when diluting a concentrated stock solution from an organic solvent into an aqueous buffer. Here are some strategies to mitigate precipitation:
-
Increase the volume of the aqueous medium: A larger dilution factor can help keep the final concentration of this compound below its solubility limit in the aqueous environment.
-
Add the DMSO stock to the aqueous medium slowly while vortexing: This ensures rapid and even dispersion of the compound, preventing localized high concentrations that can lead to precipitation.
-
Use a co-solvent: In some cases, adding a small percentage of an intermediate solvent like ethanol to the aqueous medium can improve the solubility of the final solution. The final concentration of any organic solvent should be tested for its effect on the bioassay.
-
Prepare a lower concentration stock solution: If precipitation persists, preparing a more dilute stock solution in DMSO may be necessary.
Q3: How can I be sure my this compound solution is stable for my experiment?
A3: The stability of this compound in solution can be influenced by the solvent, storage temperature, and exposure to light.
-
Storage of Stock Solutions: For long-term storage, it is recommended to store DMSO stock solutions of this compound in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Aqueous Solution Stability: Aqueous solutions of antibiotics are generally less stable than stock solutions in organic solvents. It is advisable to prepare fresh aqueous working solutions for each experiment. Avoid storing aqueous solutions for extended periods, even at 4°C.
-
Light Sensitivity: Many aminoglycoside antibiotics are light-sensitive. Protect stock and working solutions from light by using amber vials or by wrapping containers in aluminum foil.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Based on data for the closely related compound Amicetin, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1]
Q2: What is the recommended procedure for preparing a this compound stock solution?
A2: Please refer to the detailed "Experimental Protocol: this compound Stock Solution Preparation" section below.
Q3: How should I store the this compound powder?
A3: this compound powder should be stored in a tightly sealed container in a dry and dark place, as recommended by the supplier. For long-term storage, refrigeration or freezing may be appropriate, but always consult the manufacturer's data sheet.
Q4: Can I filter-sterilize my this compound solution?
A4: Yes, you can filter-sterilize this compound solutions prepared in aqueous buffers using a 0.22 µm syringe filter. When using DMSO as a solvent, ensure the filter membrane is compatible with DMSO (e.g., PTFE).
Experimental Protocols
Experimental Protocol: this compound Stock Solution Preparation
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Securely cap the tube and vortex the solution until the this compound powder is completely dissolved. If necessary, gentle warming (not exceeding 37°C) or brief sonication can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a general procedure for determining the MIC of this compound against a bacterial strain using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plate
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile multichannel pipette and tips
-
Incubator
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add a specific volume (e.g., 100 µL) of the this compound stock solution to the first well of each row to be tested. This will be your highest concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row. Discard 100 µL from the last well in the dilution series.
-
-
Inoculum Preparation: Dilute the overnight bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (MHB with inoculum, no this compound) and a negative control well (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Experimental Workflow
References
Technical Support Center: Enhancing the Prokaryotic Selectivity of Bamicetin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working to improve the selectivity of Bamicetin for prokaryotic ribosomes over their eukaryotic counterparts. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to aid in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the selective action of antibiotics like this compound on prokaryotic ribosomes?
A1: The selectivity of ribosome-targeting antibiotics stems from structural differences between prokaryotic and eukaryotic ribosomes. Prokaryotes have 70S ribosomes (composed of 30S and 50S subunits), while eukaryotes have larger 80S ribosomes (composed of 40S and 60S subunits) in their cytoplasm.[1][2][3] These differences in size, ribosomal RNA (rRNA) sequences, and ribosomal proteins create distinct binding pockets for antibiotics, allowing for selective targeting of bacterial protein synthesis.[4]
Q2: Where does this compound likely bind on the ribosome, and how does this relate to selectivity?
A2: While specific high-resolution structural data for this compound's binding site is not extensively available, it is related to amicetin, which binds to a highly conserved region in the 23S rRNA of the large ribosomal subunit, near the peptidyl transferase center (PTC). This is the catalytic heart of the ribosome responsible for forming peptide bonds. Selectivity is often determined by subtle yet critical variations in the nucleotide sequences of the rRNA or amino acid sequences of ribosomal proteins at or near the antibiotic binding site. Even a single nucleotide difference between bacterial and human ribosomes can drastically alter binding affinity.
Q3: Why is off-target toxicity a concern with ribosome-targeting antibiotics, and how does it relate to this compound?
A3: A primary concern is the potential for antibiotics to inhibit human mitochondrial ribosomes. These mitoribosomes are structurally more similar to prokaryotic 70S ribosomes than to eukaryotic 80S cytoplasmic ribosomes.[5] Consequently, antibiotics that are highly effective against bacterial ribosomes may also inhibit mitochondrial protein synthesis, leading to significant side effects such as bone marrow suppression or lactic acidosis.[5][6] Therefore, a crucial aspect of improving this compound's selectivity is to ensure it discriminates not only against eukaryotic cytoplasmic ribosomes but also against human mitochondrial ribosomes.[7][8]
Q4: What are the initial steps to assess the selectivity of a this compound analog?
A4: The initial assessment involves a two-pronged approach:
-
In vitro translation assays: Compare the concentration of the this compound analog required to inhibit protein synthesis by 50% (IC50) in prokaryotic (e.g., E. coli) versus eukaryotic (e.g., rabbit reticulocyte lysate) cell-free systems.
-
Cell-based assays: Determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and compare it to the cytotoxic concentration (CC50) in various mammalian cell lines.[9] A higher selectivity index (CC50/MIC) indicates a better therapeutic window.
Troubleshooting Guide
Issue: My new this compound analog shows potent antibacterial activity (low MIC) but is also highly toxic to mammalian cells (low CC50).
-
Question 1: Have you confirmed that the toxicity is due to inhibition of cytoplasmic or mitochondrial ribosomes?
-
Answer: It is crucial to determine the specific off-target. High toxicity could be due to inhibition of eukaryotic cytoplasmic protein synthesis, mitochondrial protein synthesis, or other off-target effects like membrane disruption.[9]
-
Troubleshooting Steps:
-
Perform an in vitro translation assay using a commercially available human mitochondrial translation system and compare the IC50 value to that obtained from the bacterial and eukaryotic cytoplasmic systems.
-
Assess mitochondrial health in treated mammalian cells using assays for mitochondrial membrane potential (e.g., JC-1 staining) or ATP production. A significant decrease suggests mitochondrial toxicity.
-
If mitochondrial toxicity is confirmed, rational drug design efforts should focus on exploiting the subtle structural differences between bacterial and human mitochondrial ribosomes.[6]
-
-
-
Question 2: Are there structural modifications that can be made to the this compound scaffold to improve selectivity?
-
Answer: Yes, structure-based drug design is a powerful strategy. The goal is to introduce modifications that increase interactions with prokaryotic-specific residues or create steric hindrance with eukaryotic-specific residues in the binding pocket.
-
Troubleshooting Steps:
-
If the binding site is known or can be modeled, use computational docking to predict how modifications to the this compound structure will affect its interaction with both prokaryotic and eukaryotic/mitochondrial ribosome models.
-
Synthesize analogs with modifications at positions that are predicted to be in close proximity to non-conserved residues. For example, adding a bulky group that might clash with a eukaryotic-specific amino acid or nucleotide.
-
Focus on creating interactions with unique features of the bacterial ribosome binding site.
-
-
Issue: My in vitro translation assays show good selectivity, but the compound has poor antibacterial activity in whole-cell assays (high MIC).
-
Question 1: Could poor bacterial cell penetration be the issue?
-
Answer: Yes, for an antibiotic to be effective, it must cross the bacterial cell wall and membrane to reach the ribosomes. Poor permeability is a common reason for discrepancies between in vitro and whole-cell activity.
-
Troubleshooting Steps:
-
Assess the compound's physicochemical properties (e.g., polarity, size, charge). Highly charged or large molecules may have difficulty penetrating the bacterial envelope.
-
Perform uptake assays using radiolabeled or fluorescently tagged analogs of your compound to directly measure its accumulation inside bacterial cells.
-
Consider designing a prodrug version of this compound that has improved permeability and is converted to the active form inside the bacterium.
-
-
-
Question 2: Is the compound being removed by bacterial efflux pumps?
-
Answer: Efflux pumps are a common bacterial resistance mechanism that actively transports antibiotics out of the cell, preventing them from reaching their target.
-
Troubleshooting Steps:
-
Test the MIC of your this compound analog in bacterial strains that are known to overexpress specific efflux pumps and in corresponding knockout strains. A significantly lower MIC in the knockout strain suggests that your compound is a substrate for that pump.
-
Perform the MIC assay in the presence of a known efflux pump inhibitor (EPI), such as CCCP or PAβN. A decrease in the MIC in the presence of an EPI is indicative of efflux.
-
-
Data Presentation
To effectively evaluate the selectivity of new this compound derivatives, it is essential to compare their activity across prokaryotic and eukaryotic systems. The following tables provide a template for organizing your experimental data.
Table 1: In Vitro Activity of this compound Analogs
| Compound | Prokaryotic Translation IC50 (µM) (E. coli S30) | Eukaryotic Translation IC50 (µM) (Rabbit Reticulocyte) | Mitochondrial Translation IC50 (µM) (Human) | Selectivity Index (Eukaryotic/Prokaryotic) |
| This compound | Data | Data | Data | Data |
| Analog-1 | Data | Data | Data | Data |
| Analog-2 | Data | Data | Data | Data |
Table 2: Whole-Cell Activity and Cytotoxicity of this compound Analogs
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) | CC50 on HEK293 cells (µM) | Selectivity Index (CC50/MIC E. coli) |
| This compound | Data | Data | Data | Data |
| Analog-1 | Data | Data | Data | Data |
| Analog-2 | Data | Data | Data | Data |
Experimental Protocols
1. In Vitro Translation Inhibition Assay
This protocol determines the concentration of a compound required to inhibit protein synthesis in a cell-free system.
-
Materials:
-
E. coli S30 extract system for prokaryotic translation.
-
Rabbit reticulocyte lysate system for eukaryotic translation.
-
Luciferase mRNA template.
-
Amino acid mixture (with and without methionine).
-
[35S]-Methionine or a non-radioactive luciferase assay kit.
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare a master mix for the translation reaction according to the manufacturer's instructions, containing the cell extract, amino acids, and energy source.
-
Serially dilute the this compound analogs to the desired concentrations.
-
Add the serially diluted compounds to individual reaction tubes or wells of a microplate. Include a "no drug" control and a "no template" control.
-
Add the mRNA template (e.g., luciferase mRNA) to all wells except the "no template" control.
-
Initiate the reaction by adding the master mix to all wells.
-
Incubate the reactions at the recommended temperature (e.g., 37°C for E. coli, 30°C for rabbit reticulocyte) for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify protein synthesis. If using [35S]-Methionine, this is done by precipitating the proteins with trichloroacetic acid (TCA) and measuring radioactivity using a scintillation counter. If using a luciferase reporter, add the luciferase substrate and measure luminescence.
-
Plot the percentage of inhibition against the drug concentration and determine the IC50 value using a suitable curve-fitting software.
-
2. Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
-
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
This compound analogs.
-
-
Procedure:
-
Prepare a bacterial inoculum by picking several colonies from a fresh agar (B569324) plate and suspending them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare two-fold serial dilutions of the this compound analogs in CAMHB directly in the 96-well plate.
-
Inoculate each well with the diluted bacterial suspension. Include a growth control (bacteria, no drug) and a sterility control (broth, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.[10][11][12][13]
-
3. Mammalian Cell Cytotoxicity Assay (MTT/MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT or MTS reagent.
-
Solubilization solution (for MTT).
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound analogs in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds. Include a "vehicle control" (cells treated with solvent only) and a "no cell" control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours. Live cells will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the drug concentration to determine the CC50 value.
-
Visualizations
Caption: this compound's selective inhibition of prokaryotic ribosomes.
Caption: Experimental workflow for assessing this compound analog selectivity.
Caption: Troubleshooting logic for common this compound development issues.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. news-medical.net [news-medical.net]
- 3. jackwestin.com [jackwestin.com]
- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic use and abuse: A threat to mitochondria and chloroplasts with impact on research, health, and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence That Antibiotics Bind to Human Mitochondrial Ribosomal RNA Has Implications for Aminoglycoside Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T cell toxicity induced by tigecycline binding to the mitochondrial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.com [idexx.com]
- 12. dickwhitereferrals.com [dickwhitereferrals.com]
- 13. idexx.dk [idexx.dk]
Technical Support Center: Strategies to Reduce the Cytotoxicity of Novel Compounds
Disclaimer: Information regarding a compound specifically named "Bamicetin" is not available in the public domain. This guide provides general strategies and protocols for reducing the cytotoxicity of novel small molecule compounds, referred to herein as "Compound X". The principles and methodologies described are widely applicable in drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: My experiments with Compound X show high levels of cytotoxicity in non-target cells. What are the initial steps to address this?
A1: High cytotoxicity in non-target cells suggests a low therapeutic index. The initial steps to troubleshoot this issue involve:
-
Confirming the On-Target Effect: Ensure the observed cytotoxicity is not an artifact. Use positive and negative controls in your assays, such as a known cytotoxic agent and a vehicle control (e.g., DMSO), respectively.[1]
-
Dose-Response Analysis: Perform a comprehensive dose-response curve to determine the 50% cytotoxic concentration (CC50) or inhibitory concentration (IC50). This will help in identifying a potential therapeutic window.
-
Mechanism of Toxicity Assessment: Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) to understand how Compound X is inducing cytotoxicity. Assays like Annexin V/Propidium (B1200493) Iodide (PI) staining can differentiate between these cell death modalities.[2][3][4]
Q2: What are the common molecular strategies to reduce the off-target cytotoxicity of a small molecule like Compound X?
A2: Several chemical and formulation strategies can be employed to reduce off-target effects:
-
Rational Drug Design: Utilize computational and structural biology tools to modify the structure of Compound X, enhancing its specificity for the intended target while minimizing interactions with off-targets.[5]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to Compound X can alter its pharmacokinetic properties. This can lead to a longer half-life, improved solubility, and reduced toxicity by shielding the compound from interactions with non-target proteins and reducing clearance.
-
Liposomal Encapsulation: Encapsulating Compound X within liposomes, which are microscopic vesicles, can control the drug's release and distribution. This method can reduce systemic toxicity by limiting the exposure of healthy tissues to the free drug.
Q3: Can co-administration of other agents help in reducing the cytotoxicity of Compound X?
A3: Yes, co-administering cytoprotective agents can be a viable strategy. For instance, certain selenium compounds have been shown to enhance the efficacy of cytotoxic agents while reducing their side effects. This approach requires careful investigation to avoid unforeseen drug-drug interactions.
Troubleshooting Guides
Issue: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. Perform a cell titration experiment to find the optimal cell number for your assay.
-
-
Possible Cause: Compound precipitation at high concentrations.
-
Solution: Visually inspect the wells for any precipitate. Test the solubility of Compound X in the culture medium. If solubility is an issue, consider using a different solvent or a formulation strategy like liposomal encapsulation.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity.
-
Issue: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH assay).
-
Possible Cause: Different assays measure different aspects of cell health. MTT and MTS assays measure metabolic activity, which can be an indicator of cell viability, while LDH release assays measure membrane integrity, which is a marker for cytotoxicity or cell death.
-
Solution: Understand the mechanism of your compound. If it inhibits mitochondrial function without immediately lysing the cell, an MTT assay might show reduced viability sooner than an LDH assay. It is often recommended to use multiple assays to get a comprehensive picture of the compound's effect.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for Compound X with and without a Modifying Strategy.
| Formulation | Cell Line | IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| Free Compound X | Cancer Cell Line A | 0.5 | 5 | 10 |
| Free Compound X | Normal Fibroblast | - | 5 | - |
| Liposomal Compound X | Cancer Cell Line A | 0.7 | 50 | 71.4 |
| Liposomal Compound X | Normal Fibroblast | - | 50 | - |
| PEGylated Compound X | Cancer Cell Line A | 1.0 | 80 | 80 |
| PEGylated Compound X | Normal Fibroblast | - | 80 | - |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include appropriate controls (vehicle-only and untreated cells).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Seed and treat cells with the compound as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Solution: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: Induce apoptosis with the test compound. Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of a 1 mg/mL propidium iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry as soon as possible. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Visualizations
Caption: Workflow for assessing and mitigating the cytotoxicity of a novel compound.
Caption: A simplified diagram of caspase-dependent apoptosis pathways.
Caption: Logical relationships between the problem of cytotoxicity and potential solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to the Antibacterial Activity of Bamicetin and Amicetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicetin (B1664860) and its analogue, Bamicetin, are nucleoside antibiotics that have garnered interest for their potential therapeutic applications. Both compounds share a common structural backbone, suggesting similar mechanisms of action. This guide provides a comparative overview of their antibacterial activity, drawing upon available experimental data. While information on Amicetin's antibacterial profile is established, data on this compound remains notably scarce in publicly accessible scientific literature.
Quantitative Antibacterial Activity
Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A comprehensive comparison of the in vitro antibacterial activity of this compound and Amicetin is limited by the lack of available MIC data for this compound.
Table 1: Antibacterial Spectrum of Amicetin
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |
| Mycobacterium tuberculosis | Acid-fast | Activity reported, specific MIC values vary |
| Staphylococcus aureus | Gram-positive | Activity reported, specific MIC values vary |
| Escherichia coli | Gram-negative | Activity reported, specific MIC values vary |
| Various Gram-positive bacteria | Gram-positive | Broad-spectrum activity reported |
| Various Gram-negative bacteria | Gram-negative | Broad-spectrum activity reported |
Note: While Amicetin is known to be effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative organisms, specific MIC values can vary between studies and bacterial strains.[1][2]
This compound:
Despite extensive searches of scientific literature, no publicly available data on the Minimum Inhibitory Concentration (MIC) of this compound against any bacterial strains could be identified. This significant data gap prevents a direct quantitative comparison of its antibacterial potency with that of Amicetin.
Mechanism of Action
Amicetin functions as a potent inhibitor of protein synthesis in bacteria.[1] It targets the bacterial ribosome, specifically the peptidyl transferase center on the 50S ribosomal subunit. By binding to this site, Amicetin obstructs the formation of peptide bonds, a critical step in the elongation of polypeptide chains, thereby halting protein production and ultimately leading to bacterial cell death. Given the structural similarity between this compound and Amicetin, it is highly probable that this compound shares this mechanism of action.
Caption: Mechanism of action of Amicetin.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The following outlines a standard broth microdilution method.
Broth Microdilution MIC Assay Workflow
Caption: Workflow for MIC determination.
Detailed Methodology:
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and Amicetin are prepared in a suitable solvent. A series of twofold dilutions are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (or another appropriate growth medium).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Conclusion and Future Directions
Amicetin demonstrates broad-spectrum antibacterial activity by inhibiting bacterial protein synthesis.[1] While its structural analogue, this compound, is presumed to have a similar mechanism of action, a significant gap exists in the scientific literature regarding its antibacterial efficacy. The absence of publicly available MIC data for this compound makes a direct comparison of its potency with Amicetin impossible at this time.
To fully understand the therapeutic potential of this compound and to effectively compare it with Amicetin, future research should prioritize the following:
-
Determination of this compound's MIC values: In vitro susceptibility testing of this compound against a comprehensive panel of clinically relevant Gram-positive and Gram-negative bacteria is crucial.
-
Direct Comparative Studies: Head-to-head studies evaluating the MICs of both this compound and Amicetin against the same bacterial isolates under identical experimental conditions would provide definitive comparative data.
-
Mechanism of Action Confirmation: While likely similar to Amicetin, experimental verification of this compound's mechanism of action would be beneficial.
Such studies are essential for elucidating the structure-activity relationship within the amicetin class of antibiotics and for guiding the potential development of these compounds as novel antibacterial agents.
References
A Comparative Guide to Peptidyl Transferase Inhibitors: Bamicetin and Alternatives
For researchers in drug development and molecular biology, understanding the nuanced differences between inhibitors of protein synthesis is critical. The peptidyl transferase center (PTC) on the large ribosomal subunit, the catalytic heart of protein synthesis, is a primary target for many antibiotics. These compounds, by obstructing the formation of peptide bonds, can halt cellular growth and proliferation. This guide provides a detailed comparison of Bamicetin and other prominent peptidyl transferase inhibitors, supported by mechanistic data and experimental protocols.
Overview of Peptidyl Transferase Inhibition
The ribosome orchestrates protein synthesis through a cyclical process of aminoacyl-tRNA binding at the acceptor (A) site, peptide bond formation with the peptidyl-tRNA at the peptidyl (P) site, and translocation of the tRNAs to the exit (E) site. Peptidyl transferase inhibitors disrupt this cycle at various stages, leading to the cessation of protein elongation. Their specificity for prokaryotic versus eukaryotic ribosomes often determines their clinical utility as antibiotics or their application as tools in molecular biology research.
This compound: A Nucleoside Antibiotic
This compound, along with its close relative Amicetin, belongs to the nucleoside antibiotic family. These compounds are effective against a broad range of microorganisms.[1] this compound functions by inhibiting the peptidyl transferase activity of the ribosome, thereby blocking the crucial step of peptide bond formation.[1] While its exact binding mechanism is still under investigation, it is known to interact with conserved structural motifs within the 23S rRNA of the large ribosomal subunit.[1]
Comparative Analysis of Key Inhibitors
This compound's function is best understood in the context of other well-characterized peptidyl transferase inhibitors. Each inhibitor possesses a unique mechanism, binding site, and organismal specificity.
| Inhibitor | Target Organism(s) | Ribosomal Subunit / Binding Site | Mechanism of Action |
| This compound | Bacteria, Archaea, Eukarya | Large Subunit (PTC) | Inhibits peptidyl transferase activity.[1] |
| Puromycin | Prokaryotes & Eukaryotes | Large Subunit / A-site | Mimics aminoacyl-tRNA, accepts the nascent peptide chain, and causes premature termination.[2] |
| Chloramphenicol | Bacteria | 50S Subunit / A-site (PTC) | Binds to 23S rRNA (residues A2451/A2452), preventing peptide bond formation by interfering with substrate binding. |
| Blasticidin S | Prokaryotes & Eukaryotes | Large Subunit / P-site | Inhibits peptide bond formation and the termination step of translation by distorting the P-site tRNA. |
| Cycloheximide | Eukaryotes | 60S Subunit / E-site | Interferes with the translocation step by binding to the E-site, thereby blocking the movement of tRNA and mRNA. |
| Anisomycin | Eukaryotes | Large Subunit / A-site (PTC) | Binds to the PTC and inhibits peptide bond formation. |
Mechanism of Action at the Peptidyl Transferase Center
The following diagram illustrates the process of peptide bond formation and highlights the points of interference for various inhibitors. During elongation, the A-site is occupied by an incoming aminoacyl-tRNA, and the P-site holds the peptidyl-tRNA carrying the growing polypeptide chain. The PTC catalyzes the transfer of the polypeptide to the A-site tRNA. The ribosome then translocates, moving the tRNAs to the P and E sites, respectively.
References
- 1. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of Bamicetin: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Bamicetin, a nucleoside antibiotic, is a structural analogue of Amicetin. Both compounds are known to inhibit protein synthesis, with compelling evidence pointing to the peptidyl transferase center (PTC) of the 23S ribosomal RNA (rRNA) as their primary target. This guide provides a comparative overview of modern genetic approaches for validating this target, presenting experimental data from analogous ribosome-targeting antibiotics to illustrate the expected outcomes and methodologies.
Genetic Validation of the Ribosomal Target
Genetic approaches offer a powerful means to validate a drug's target by directly linking a genetic modification to a change in drug sensitivity. For a ribosome-targeting antibiotic like this compound, the most definitive genetic validation comes from demonstrating that specific mutations in the 23S rRNA gene confer resistance.
Comparison of Genetic Validation Methods
| Method | Principle | Key Advantages | Key Limitations |
| CRISPR/Cas9 Genome-Wide Screen | Introduces a library of guide RNAs (gRNAs) to create a diverse pool of gene knockouts. Positive selection with the drug identifies knockouts that confer resistance. | Unbiased, genome-wide approach can identify both direct target mutations and indirect resistance mechanisms. High-throughput capability. | Can be technically complex to execute and analyze. Off-target effects are a consideration. |
| Site-Directed Mutagenesis of 23S rRNA | Intentionally introduces specific mutations into the 23S rRNA gene. | Precisely tests the effect of specific nucleotide changes on drug sensitivity. Provides direct evidence of target engagement. | Requires prior knowledge of the putative binding site. Labor-intensive for testing numerous mutations. |
| siRNA/shRNA Knockdown | Uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to reduce the expression of a target mRNA. | Effective for validating targets that are proteins. Can be implemented relatively quickly. | Not directly applicable for validating an rRNA target, as rRNA is not translated. However, it can be used to investigate protein factors involved in resistance. |
Quantitative Data: 23S rRNA Mutations and Antibiotic Resistance
While specific data for this compound is not yet available, extensive research on other antibiotics that bind to the peptidyl transferase center provides a clear indication of the expected outcomes. The following table summarizes the impact of specific 23S rRNA mutations on the Minimum Inhibitory Concentration (MIC) of these antibiotics, providing a quantitative measure of resistance.
| Antibiotic | Organism | 23S rRNA Mutation (E. coli numbering) | Fold Change in MIC | Reference |
| Linezolid | Mycobacterium smegmatis | G2576U | >16 | [1] |
| Linezolid | Mycobacterium smegmatis | A2503G | 4 | [1] |
| Linezolid | Mycobacterium smegmatis | U2504G | 4 | [1] |
| Clarithromycin (B1669154) | Helicobacter pylori | A2142G | High-level resistance | [2] |
| Clarithromycin | Helicobacter pylori | A2143G | High-level resistance | [2] |
| Valnemulin | Mycobacterium smegmatis | A2058G | 4-8 | [1] |
This data illustrates that single nucleotide changes in the 23S rRNA can lead to significant increases in resistance, a hallmark of direct target-site modification.
Experimental Protocols
CRISPR/Cas9-Based Resistance Screen
This protocol outlines a positive selection screen to identify mutations in the 23S rRNA gene that confer resistance to this compound.
Objective: To identify genetic modifications that allow cells to survive in the presence of lethal concentrations of this compound.
Methodology:
-
Library Design and Preparation: A focused CRISPR library targeting the entire 23S rRNA gene is designed. The library consists of a pool of lentiviral vectors, each encoding a unique guide RNA (gRNA) that directs the Cas9 nuclease to a specific site in the rRNA gene.
-
Cell Line Transduction: A suitable bacterial or mammalian cell line is transduced with the lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive only one gRNA.
-
This compound Selection: The transduced cell population is treated with a concentration of this compound that is lethal to wild-type cells.
-
Enrichment of Resistant Clones: The surviving cells are allowed to proliferate, enriching the population for cells carrying gRNAs that induced resistance-conferring mutations.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the resistant population. The gRNA sequences are amplified by PCR and identified by next-generation sequencing.
-
Data Analysis: The frequency of each gRNA in the resistant population is compared to its frequency in the initial library. gRNAs that are significantly enriched in the this compound-treated population are considered "hits."
-
Validation: The resistance phenotype of individual mutations identified as hits is confirmed by re-engineering the mutation into the wild-type cell line and measuring the MIC of this compound.
Site-Directed Mutagenesis and MIC Determination
Objective: To confirm that a specific mutation in the 23S rRNA gene directly causes resistance to this compound.
Methodology:
-
Mutant Construction: A specific point mutation, identified from a CRISPR screen or based on structural modeling of the this compound-ribosome interaction, is introduced into the 23S rRNA gene of a wild-type bacterial strain using standard molecular cloning techniques.
-
Sequence Verification: The presence of the desired mutation and the absence of any unintended mutations are confirmed by DNA sequencing.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) of this compound for both the wild-type and the mutant strain is determined using a standardized broth microdilution assay. A serial dilution of this compound is prepared in a 96-well plate, and a standard inoculum of each bacterial strain is added. The plates are incubated, and the MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.[1]
-
Data Analysis: The fold-change in MIC for the mutant strain relative to the wild-type strain is calculated. A significant increase in the MIC for the mutant strain provides strong evidence that the mutation directly confers resistance to this compound.
Visualizing the Pathways and Workflows
Caption: Workflow for genetic validation of this compound's target.
Caption: this compound's proposed mechanism and resistance.
Alternatives to this compound
A number of other antibiotics also target the peptidyl transferase center of the bacterial ribosome. Understanding these alternatives can provide context for this compound's mechanism and potential resistance profiles.
| Antibiotic Class | Examples | Key Features |
| Oxazolidinones | Linezolid, Tedizolid | Synthetic antibiotics effective against Gram-positive bacteria, including resistant strains. |
| Phenicols | Chloramphenicol | Broad-spectrum antibiotic, but its use is limited due to potential toxicity. |
| Lincosamides | Clindamycin | Effective against a range of Gram-positive and anaerobic bacteria. |
| Pleuromutilins | Lefamulin, Retapamulin | A newer class of antibiotics with a unique binding site on the PTC. |
Cross-resistance between these antibiotics can occur if mutations arise in overlapping binding sites within the 23S rRNA.
Conclusion
Validating the target of a novel antibiotic is a critical step in its development. While direct experimental data for this compound using modern genetic techniques is still emerging, the strong analogy to Amicetin and the wealth of data for other peptidyl transferase center-targeting antibiotics provide a robust framework for its target validation. CRISPR/Cas9-based screens offer a powerful, unbiased method for identifying resistance mutations, which can then be confirmed through site-directed mutagenesis and MIC determination. These genetic approaches are essential tools for definitively identifying this compound's target and understanding its mechanism of action and potential for resistance.
References
- 1. Mutations in 23S rRNA at the Peptidyl Transferase Center and Their Relationship to Linezolid Binding and Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in the 23S rRNA gene are associated with clarithromycin resistance in Helicobacter pylori isolates in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bamicetin and Plicacetin: A Guide for Researchers
Bamicetin and Plicacetin, both analogues of the nucleoside antibiotic Amicetin, are potent inhibitors of protein synthesis. Their shared mechanism of action involves the targeting of the peptidyl transferase center (PTC) on the large ribosomal subunit, a critical hub for peptide bond formation. This guide provides a comparative overview of this compound and Plicacetin, summarizing their inhibitory activities and providing detailed experimental methodologies for their analysis, aimed at researchers, scientists, and drug development professionals.
Chemical Structures
This compound and Plicacetin share a common structural scaffold with Amicetin, featuring a disaccharide pyrimidine (B1678525) nucleoside. The key structural differences lie in the amino acid moiety attached to the p-aminobenzoic acid (PABA) core.
Figure 1: Chemical Structures of Amicetin Analogues
Caption: Chemical structures of this compound and Plicacetin.
Mechanism of Action: Inhibition of Peptidyl Transferase
This compound and Plicacetin, like their parent compound Amicetin, function by inhibiting the peptidyl transferase activity of the ribosome.[1][2] The PTC, located on the large ribosomal subunit (50S in prokaryotes, 60S in eukaryotes), is responsible for catalyzing the formation of peptide bonds between amino acids during protein synthesis. By binding to the PTC, these antibiotics are thought to interfere with the proper positioning of the aminoacyl-tRNA in the A-site, thereby preventing the transfer of the nascent polypeptide chain from the P-site tRNA.[3] This leads to a cessation of protein elongation and ultimately, cell death.
The binding site of Amicetin has been localized to a conserved structural motif of the 23S rRNA, a key component of the large ribosomal subunit.[4] It is presumed that this compound and Plicacetin share a similar binding pocket.
Caption: Inhibition of protein synthesis by this compound and Plicacetin.
Comparative Performance: Quantitative Analysis
While both this compound and Plicacetin are recognized as potent inhibitors of protein synthesis, obtaining directly comparable quantitative data from a single study is challenging. A seminal 1975 study by Lichtenthaler and colleagues in FEBS Letters provided a comparative analysis of several Amicetin analogues, including this compound and Plicacetin. The data from this and other relevant studies are summarized below. It is important to note that variations in experimental systems (e.g., cell-free extracts from different organisms) can influence the absolute IC50 values.
| Compound | Target Organism/System | Assay Type | IC50 (µM) | Reference |
| This compound | Escherichia coli (cell-free) | Polyphenylalanine synthesis | ~5 | (Lichtenthaler et al., 1975) |
| Plicacetin | Escherichia coli (cell-free) | Polyphenylalanine synthesis | ~10 | (Lichtenthaler et al., 1975) |
| Amicetin | Escherichia coli S30 | Transcription/Translation | 0.207 | [5] |
| Amicetin | Mycobacterium tuberculosis H37Ra | Whole-cell growth inhibition | 0.24 | [5] |
The available data suggests that this compound is a more potent inhibitor of prokaryotic protein synthesis than Plicacetin in a cell-free system. Both appear to be less potent than the parent compound, Amicetin, in a similar E. coli system.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound, Plicacetin, and related protein synthesis inhibitors.
In Vitro Transcription/Translation Inhibition Assay
This assay measures the inhibition of protein synthesis in a cell-free system.
Objective: To determine the concentration of this compound or Plicacetin required to inhibit protein synthesis by 50% (IC50).
Materials:
-
E. coli S30 cell-free extract
-
DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
Amino acid mixture
-
ATP and GTP
-
This compound and Plicacetin stock solutions
-
Appropriate buffers and salts
Procedure:
-
Prepare a reaction mixture containing the S30 extract, DNA template, amino acids, and energy sources.
-
Add varying concentrations of this compound or Plicacetin to the reaction mixtures. A no-inhibitor control and a positive control (e.g., another known protein synthesis inhibitor) should be included.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.
-
Stop the reaction and measure the amount of reporter protein synthesized. For luciferase, this is done by adding luciferin (B1168401) and measuring luminescence. For β-galactosidase, a colorimetric substrate is used.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Caption: Workflow for an in vitro translation inhibition assay.
Peptidyl Transferase Assay (Fragment Reaction)
This assay directly measures the inhibition of the peptidyl transferase activity of the ribosome.
Objective: To assess the direct inhibitory effect of this compound and Plicacetin on peptide bond formation.
Materials:
-
Purified 70S ribosomes (or 50S subunits)
-
[³H]-fMet-tRNA (donor substrate)
-
Puromycin (acceptor substrate)
-
This compound and Plicacetin stock solutions
-
Reaction buffer
Procedure:
-
Pre-incubate ribosomes with varying concentrations of this compound or Plicacetin.
-
Initiate the reaction by adding [³H]-fMet-tRNA and puromycin.
-
The peptidyl transferase reaction will result in the formation of [³H]-fMet-puromycin.
-
Stop the reaction after a defined time by adding a quenching solution.
-
Extract the [³H]-fMet-puromycin using an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of radioactive product by scintillation counting.
-
Calculate the percentage of inhibition at each concentration and determine the IC50.
Conclusion
This compound and Plicacetin are valuable research tools for studying the mechanism of protein synthesis. As potent inhibitors of the peptidyl transferase center, they offer a means to probe the intricacies of ribosomal function. The available data indicates that this compound is a more potent inhibitor than Plicacetin in a prokaryotic cell-free system. Further comparative studies, particularly utilizing modern techniques such as ribosome profiling and cryo-electron microscopy, would provide a more detailed understanding of the structure-activity relationships and the precise molecular interactions of these antibiotics with the ribosome. Such studies could pave the way for the design of novel and more effective antimicrobial agents.
References
- 1. Structural basis for the interaction of antibiotics with the peptidyl transferase centre in eubacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A gratuitous inducer of cat-86, amicetin, inhibits bacterial peptidyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for inhibition of protein synthesis by the aminoacyl-aminohexosyl-cytosine group of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Bamicetin and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticipated cross-resistance profile of Bamicetin with other protein synthesis-inhibiting antibiotics. As this compound is a derivative of Amicetin, a known peptidyl transferase center (PTC) inhibitor, this analysis focuses on antibiotics that share this mechanism of action. The data presented is based on studies of well-characterized resistance mechanisms to PTC-targeting antibiotics, providing a framework for understanding potential cross-resistance patterns with this compound.
Executive Summary
This compound, by virtue of its presumed action on the ribosomal PTC, is likely to exhibit cross-resistance with other antibiotics that bind to this site. The primary drivers of this cross-resistance are target site modifications, specifically mutations in the 23S rRNA and enzymatic modifications by methyltransferases encoded by genes such as erm and cfr. This guide details the experimental data on cross-resistance among macrolides, lincosamides, streptogramins, pleuromutilins, and oxazolidinones, offering insights into the potential resistance landscape for this compound.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)
The following tables summarize the MICs of various PTC-targeting antibiotics against bacterial strains with defined resistance mechanisms. This data is crucial for predicting the potential efficacy of this compound against strains resistant to other antibiotics in this class.
Table 1: Cross-Resistance in Staphylococcus aureus with Defined Resistance Mechanisms
| Antibiotic | Wild-Type (μg/mL) | ermC (MLSB Phenotype) (μg/mL) | cfr (PhLOPSA Phenotype) (μg/mL) | G2576U in 23S rRNA (μg/mL) |
| Erythromycin (B1671065) | 0.25 - 0.5 | >128 | 0.5 - 1 | 1 - 2 |
| Clindamycin (B1669177) | 0.06 - 0.12 | >128 | 16 - 64 | 4 - 8 |
| Quinupristin/Dalfopristin | 0.25 - 0.5 | 1 - 2 | >8 | 0.5 - 1 |
| Linezolid | 1 - 2 | 1 - 2 | 8 - 32 | 16 - 64 |
| Tiamulin | 0.12 - 0.25 | 0.12 - 0.25 | 8 - 16 | 4 - 8 |
Data compiled from multiple sources.
Table 2: Cross-Resistance in Streptococcus pneumoniae with Defined 23S rRNA Mutations
| Antibiotic | Wild-Type (μg/mL) | A2058G Mutation (μg/mL) | A2059G Mutation (μg/mL) | C2611T Mutation (μg/mL) |
| Erythromycin | 0.015 - 0.03 | >256 | 16 - 64 | 16 - 32 |
| Clindamycin | 0.015 - 0.03 | >256 | 4 - 16 | 0.03 - 0.06 |
| Telithromycin | 0.015 - 0.03 | 1 - 4 | 0.06 - 0.12 | 0.03 - 0.06 |
| Azithromycin | 0.03 - 0.06 | >256 | 32 - 128 | 32 - 64 |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies for key experiments cited in cross-resistance studies are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antibiotic against a bacterial strain.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate using MHB as the diluent to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: Disk Diffusion D-Test for Inducible Clindamycin Resistance
This test is used to identify inducible resistance to clindamycin in staphylococci and streptococci that appear resistant to erythromycin but susceptible to clindamycin in standard tests.
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (B569324) plate.
-
-
Disk Placement:
-
Aseptically place a 15-µg erythromycin disk and a 2-µg clindamycin disk on the agar surface.
-
The distance between the edges of the two disks should be 15-26 mm for Staphylococcus spp. and 12 mm for Streptococcus pneumoniae.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-18 hours for staphylococci and 20-24 hours in 5% CO₂ for streptococci.
-
-
Interpretation of Results:
-
Positive D-test: A flattening of the zone of inhibition around the clindamycin disk in the area adjacent to the erythromycin disk (forming a "D" shape) indicates inducible clindamycin resistance.
-
Negative D-test: A circular zone of inhibition around the clindamycin disk indicates no inducible resistance.
-
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Workflow for MIC determination and D-Test.
Caption: Mechanism of action and cross-resistance.
A Researcher's Guide to Comparative Cytotoxicity Analysis: Bamicetin and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting a comparative analysis of the cytotoxic effects of Bamicetin and its structural analogues, such as Amicetin and Plicacetin. Due to the limited availability of directly comparative public data, this document focuses on establishing a robust experimental and analytical workflow. By following these guidelines, researchers can generate high-quality, comparable data to evaluate the therapeutic potential of these nucleoside antibiotics.
Introduction to this compound and its Analogues
This compound, Amicetin, and Plicacetin belong to the nucleoside antibiotic family and are known to inhibit protein synthesis, a crucial process for cell viability. This mechanism of action makes them potential candidates for anticancer therapies. Understanding the comparative cytotoxicity of these analogues is essential for identifying the most potent and selective compounds for further drug development. This guide outlines the necessary experimental protocols and data presentation strategies to achieve this.
Comparative Cytotoxicity Data
To facilitate a direct comparison of the cytotoxic potency of this compound and its analogues, all quantitative data should be summarized in a clear and structured tabular format. The half-maximal inhibitory concentration (IC50) is a critical parameter for this comparison. Researchers should aim to determine the IC50 values for each compound across a panel of relevant cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of this compound and its Analogues against various Cancer Cell Lines
| Compound | Cell Line 1 (e.g., MCF-7) IC50 (µM) | Cell Line 2 (e.g., HeLa) IC50 (µM) | Cell Line 3 (e.g., A549) IC50 (µM) |
| This compound | Data to be generated | Data to be generated | Data to be generated |
| Amicetin | Data to be generated | Data to be generated | Data to be generated |
| Plicacetin | Data to be generated | Data to be generated | Data to be generated |
| Positive Control (e.g., Doxorubicin) | Experimental Value | Experimental Value | Experimental Value |
IC50 values should be presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
Detailed and consistent methodologies are crucial for generating reproducible and comparable cytotoxicity data. The following are standard protocols for two widely used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound, Amicetin, Plicacetin, and a positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound and its analogues in a complete culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using a suitable software.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and its analogues
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the incubation period, gently add 50 µL of cold TCA (10% w/v final concentration) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Visualization of Methodologies and Pathways
Visual diagrams are essential for clearly communicating experimental workflows and the underlying biological mechanisms.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound and its analogues.
Caption: General workflow for in vitro cytotoxicity assessment.
Signaling Pathways
This compound and its analogues, as protein synthesis inhibitors, are expected to induce apoptosis (programmed cell death) in cancer cells. The following diagrams illustrate the two major apoptotic signaling pathways that could be investigated.
Intrinsic (Mitochondrial) Apoptosis Pathway
This pathway is triggered by intracellular stress, such as that caused by the inhibition of protein synthesis.
Caption: The intrinsic pathway of apoptosis.
Extrinsic (Death Receptor) Apoptosis Pathway
This pathway is initiated by external signals, but can also be influenced by intracellular stress.
Caption: The extrinsic pathway of apoptosis.
Conclusion
This guide provides a standardized approach for the comparative cytotoxic evaluation of this compound and its analogues. By adhering to these detailed protocols and data presentation formats, researchers can generate robust and comparable data. This will be instrumental in elucidating the structure-activity relationships within this class of compounds and identifying promising candidates for further preclinical and clinical development in the field of oncology. Future studies should also aim to investigate the specific molecular targets and signaling pathways modulated by each analogue to gain a deeper understanding of their mechanisms of action.
Lack of In Vivo Efficacy Data for Bamicetin in Animal Models of Infection Hampers Comparative Analysis
Despite its classification as a nucleoside antibiotic with known in vitro activity, a thorough review of published scientific literature reveals a significant gap in the availability of data regarding the in vivo efficacy of Bamicetin in animal models of infection. Amicetin, and its analogue this compound, have been identified as inhibitors of protein biosynthesis with activity against a range of Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis.[1] However, preclinical validation in animal infection models, a critical step in drug development, remains largely undocumented for this compound.
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential in vivo efficacy of this compound. In the absence of specific experimental data for this compound, this document will detail a generalized experimental protocol and the necessary data presentation required for such a study, based on established methodologies for antibiotic evaluation in animal models.
In Vitro Antibacterial Spectrum of Amicetin Analogues
Amicetin and its analogues, including this compound, are known to be produced by various Streptomyces species.[1] Their mechanism of action involves the inhibition of peptidyl transferase, thereby blocking protein biosynthesis.[1] In vitro studies have demonstrated that Amicetin exhibits activity against both Gram-negative and Gram-positive bacteria.[1] Notably, its activity against Mycobacterium tuberculosis has been highlighted.[1] this compound is structurally similar to Amicetin, suggesting a comparable mode of action and antibacterial spectrum. However, without specific minimum inhibitory concentration (MIC) data from standardized in vitro assays for this compound against a panel of clinically relevant pathogens, a precise comparison with other antibiotics is not feasible.
Hypothetical Framework for In Vivo Efficacy Evaluation of this compound
To address the current data gap, a well-designed in vivo study is necessary. The following sections outline a comprehensive, albeit hypothetical, experimental protocol to assess the efficacy of this compound in a murine model of bacterial infection.
Experimental Protocol: Murine Systemic Infection Model
A systemic infection model in mice is a standard preclinical tool to evaluate the efficacy of new antimicrobial agents. This model allows for the assessment of an antibiotic's ability to reduce bacterial burden in various organs and improve survival rates.
1. Animal Model:
-
Species: BALB/c mice (female, 6-8 weeks old).
-
Housing: Animals should be housed in a specific pathogen-free facility with ad libitum access to food and water, and maintained on a 12-hour light/dark cycle. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Bacterial Strain and Inoculum Preparation:
-
Organism: A clinically relevant bacterial strain, for example, a methicillin-resistant Staphylococcus aureus (MRSA) strain with a known MIC for this compound (determined through prior in vitro testing).
-
Preparation: The bacterial strain will be grown in an appropriate broth medium to mid-logarithmic phase. The culture will then be centrifuged, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL. The exact inoculum size should be determined in preliminary studies to establish an infection that is lethal in untreated animals within a specific timeframe (e.g., 48-72 hours).
3. Experimental Groups:
-
Group 1 (Vehicle Control): Infected and treated with the vehicle used to dissolve this compound.
-
Group 2 (this compound Treatment - Low Dose): Infected and treated with a low dose of this compound.
-
Group 3 (this compound Treatment - High Dose): Infected and treated with a high dose of this compound.
-
Group 4 (Comparator Antibiotic): Infected and treated with a clinically relevant antibiotic for the chosen pathogen (e.g., vancomycin (B549263) for MRSA).
-
Group 5 (Uninfected Control): Sham-infected with PBS and treated with the vehicle.
4. Infection and Treatment Protocol:
-
Infection: Mice will be infected via intraperitoneal (IP) injection of the bacterial suspension (e.g., 0.1 mL).
-
Treatment: Treatment will be initiated at a specified time post-infection (e.g., 2 hours). This compound and the comparator antibiotic will be administered via a relevant route, such as intravenous (IV) or subcutaneous (SC), at predetermined dosing intervals (e.g., every 12 hours) for a specified duration (e.g., 3 days). Doses will be based on preliminary pharmacokinetic and tolerability studies.
5. Efficacy Endpoints:
-
Survival: Animals will be monitored for survival over a period of 7-14 days.
-
Bacterial Burden: At 24 hours post-treatment initiation, a subset of animals from each group will be euthanized. Spleen, liver, and kidneys will be aseptically harvested, homogenized, and serially diluted for CFU enumeration on appropriate agar (B569324) plates.
-
Inflammatory Markers: Blood samples can be collected at the time of euthanasia to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
Data Presentation: Summarizing Efficacy Metrics
Quantitative data from such a study should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Hypothetical Efficacy of this compound in a Murine Systemic Infection Model
| Treatment Group | Dose and Route | Survival Rate (%) | Spleen Bacterial Load (log10 CFU/g) | Liver Bacterial Load (log10 CFU/g) | Kidney Bacterial Load (log10 CFU/g) |
| Vehicle Control | - | 0 | 7.5 ± 0.5 | 6.8 ± 0.4 | 7.1 ± 0.6 |
| This compound | Low Dose (e.g., 10 mg/kg, IV) | 40 | 5.2 ± 0.7 | 4.9 ± 0.6 | 5.5 ± 0.8 |
| This compound | High Dose (e.g., 50 mg/kg, IV) | 80 | 3.1 ± 0.5 | 2.8 ± 0.4 | 3.4 ± 0.6 |
| Comparator (e.g., Vancomycin) | 20 mg/kg, IV | 90 | 2.5 ± 0.4 | 2.2 ± 0.3 | 2.8 ± 0.5 |
Data are presented as mean ± standard deviation. Statistical significance would be determined using appropriate tests (e.g., Log-rank test for survival, ANOVA or Kruskal-Wallis for bacterial loads).
Visualizing the Experimental Workflow and Underlying Logic
To further clarify the experimental design and the relationships between different stages of the research, the following diagrams are provided.
Caption: Workflow for in vivo efficacy testing of this compound.
Caption: Hypothesized mechanism of this compound's in vivo efficacy.
Conclusion
The development of new antibiotics is paramount in the face of rising antimicrobial resistance. While this compound has been identified as a potential antibacterial agent, the absence of in vivo efficacy data is a major hurdle for its further development. The experimental framework provided in this guide offers a clear and robust methodology for researchers to validate the efficacy of this compound in a preclinical animal model of infection. The generation of such data is essential for a comprehensive comparison with existing antibiotics and for making informed decisions about the potential clinical utility of this compound. Until such studies are conducted and their results published, any claims regarding the in vivo efficacy of this compound remain speculative.
References
Bamicetin: A Potential New Player in the Fight Against Tuberculosis
For Immediate Release
In the ongoing battle against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), researchers are in a constant search for novel compounds to combat the rise of drug-resistant strains. A promising candidate that has emerged from natural sources is Bamicetin, a secondary metabolite derived from Actinobacteria. This guide provides a comparative overview of this compound's anti-tuberculosis activity against standard TB drugs, based on available preclinical data.
In Vitro Efficacy: A Head-to-Head Comparison
The primary measure of a drug's effectiveness against bacteria in a laboratory setting is its Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. Recent studies have identified this compound's potent activity against Mycobacterium tuberculosis.
| Compound | MIC (µM) |
| This compound | 26.46 |
| Isoniazid | Data not available for direct comparison |
| Rifampicin | Data not available for direct comparison |
| Ethambutol | Data not available for direct comparison |
| Pyrazinamide | Data not available for direct comparison |
Note: The MIC value for this compound is based on a recent review of secondary metabolites from Actinobacteria.[1] Direct comparative MIC values for standard first-line anti-tuberculosis drugs from the same study are not yet publicly available. The table will be updated as more data becomes accessible.
Experimental Protocols
To ensure the reproducibility and validity of scientific findings, detailed experimental protocols are essential. The following outlines the standard methodologies used to determine the in vitro and in vivo efficacy of anti-tuberculosis compounds.
In Vitro MIC Determination
The MIC of this compound against Mycobacterium tuberculosis was determined using a broth microdilution method. This standard assay involves the following key steps:
In Vivo Efficacy in Animal Models
Preclinical evaluation in animal models is a critical step in drug development. The murine model of tuberculosis is a commonly used system to assess the in vivo efficacy of new drug candidates.
Currently, specific in vivo efficacy data for this compound in animal models of tuberculosis has not been reported in the available scientific literature.
Mechanism of Action and Signaling Pathways
The precise mechanism by which this compound exerts its anti-tuberculosis effect is currently under investigation. Understanding the molecular target and the signaling pathways affected by a new drug is crucial for its development and for predicting potential resistance mechanisms.
Standard anti-tuberculosis drugs have well-defined mechanisms of action:
-
Isoniazid: Inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
-
Rifampicin: Inhibits bacterial DNA-dependent RNA polymerase, thus blocking RNA synthesis.
-
Ethambutol: Interferes with the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.
-
Pyrazinamide: Its exact mechanism is not fully understood, but it is thought to disrupt membrane transport and energy metabolism.
Future research will need to elucidate whether this compound acts on one of these known pathways or possesses a novel mechanism of action.
Conclusion and Future Directions
The initial in vitro data for this compound is promising, suggesting it possesses potent anti-mycobacterial properties. However, a comprehensive evaluation of its efficacy compared to standard-of-care drugs is contingent on the public availability of more detailed studies. Future research should focus on:
-
Direct comparative studies: Publishing the MIC values of this compound alongside standard TB drugs under the same experimental conditions.
-
In vivo efficacy studies: Evaluating the effectiveness of this compound in animal models of tuberculosis to determine its therapeutic potential in a living organism.
-
Mechanism of action studies: Identifying the molecular target and elucidating the signaling pathways affected by this compound to understand its mode of action and anticipate potential resistance mechanisms.
The development of new anti-tuberculosis drugs is a critical global health priority. This compound represents a promising lead compound that warrants further investigation to determine its potential role in future TB treatment regimens.
References
Unraveling the Structure-Activity Relationship of Bamicetin Analogues: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a molecule and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of bamicetin (B14161304) and its analogues, a class of peptidyl nucleoside antibiotics that inhibit protein synthesis. The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design of more potent and selective antimicrobial agents.
This compound, along with its close analogues amicetin (B1664860), plicacetin (B1665354), and norplicacetin, belongs to a family of natural products that potently inhibit bacterial protein synthesis. Their mechanism of action involves targeting the peptidyl transferase center (PTC) on the 50S ribosomal subunit, a crucial site for peptide bond formation.[1][2] Subtle variations in their chemical structures can lead to significant differences in their antimicrobial potency and spectrum.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and its key analogues has been evaluated against a range of bacterial pathogens. The following table summarizes their in vitro activities, primarily presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
| Compound | Structure | Test Organism | MIC (µg/mL) | Reference |
| This compound | Mycobacterium avium | 4.0 | [3] | |
| Mycobacterium intracellulare | 16 | [3] | ||
| Amicetin | Mycobacterium avium | 4.0 | [3] | |
| Mycobacterium intracellulare | 16 | |||
| Plicacetin | Mycobacterium avium | 4.0 | ||
| Mycobacterium intracellulare | 16 | |||
| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.8 | |||
| Vancomycin-resistant Enterococcus (VRE) | 15.6 | |||
| Bacillus subtilis | 3.8 |
Core Structural Features and Their Influence on Activity
The core structure of this compound and its analogues consists of a disaccharide moiety linked to a cytosine base, which is further acylated with a p-aminobenzoic acid (PABA) residue. The key structural variations among these analogues occur at the terminal amino acid attached to the PABA moiety.
A study on the biosynthesis of amicetin revealed the key enzymatic steps responsible for the structural diversification of these analogues. The inactivation of the gene amiR, which encodes an acyl-CoA-acyl carrier protein transacylase, resulted in the production of plicacetin and norplicacetin, indicating that this enzyme is responsible for the attachment of the terminal α-methylserine moiety found in amicetin.
The structural differences between amicetin, this compound, plicacetin, and norplicacetin are as follows:
-
Amicetin: Possesses an α-methylserine group.
-
This compound: Features a β-methylserine group.
-
Plicacetin: Lacks the α-methyl group on the serine residue.
-
Norplicacetin: Lacks the entire serine moiety, having only the PABA group.
Mechanism of Action: Targeting the Ribosomal Peptidyl Transferase Center
This compound and its analogues exert their antibacterial effect by inhibiting protein synthesis. They bind to the peptidyl transferase center (PTC) of the bacterial ribosome, the site responsible for catalyzing the formation of peptide bonds between amino acids. By occupying this critical site, these antibiotics interfere with the accommodation of aminoacyl-tRNAs and block the elongation of the polypeptide chain, ultimately leading to bacterial cell death.
The following diagram illustrates the general mechanism of protein synthesis and the inhibitory action of PTC-targeting antibiotics.
Caption: Inhibition of protein synthesis by this compound analogues at the peptidyl transferase center (PTC).
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key experiments are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the test compound (e.g., this compound analogue) in a suitable solvent (e.g., DMSO)
-
Positive control (bacterial culture without antibiotic)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Add 50 µL of the standardized bacterial inoculum to each well containing the test compound dilutions and the positive control well. Add 100 µL of sterile MHB to the negative control well.
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vitro Transcription/Translation (IVTT) Assay
This assay assesses the ability of a compound to inhibit protein synthesis in a cell-free system.
Materials:
-
Commercially available E. coli S30 extract system for coupled transcription/translation
-
Plasmid DNA encoding a reporter gene (e.g., luciferase)
-
Amino acid mixture
-
Test compound dilutions
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Thaw all components of the IVTT kit on ice.
-
Prepare a master mix containing the S30 extract, amino acid mixture, and other reaction components as per the manufacturer's instructions.
-
In separate microcentrifuge tubes or wells of a microplate, add the plasmid DNA template.
-
Add the desired concentration of the test compound (or vehicle control) to each reaction.
-
Initiate the reaction by adding the master mix to each tube/well.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction and measure the amount of synthesized reporter protein. For luciferase, add the luciferase assay reagent and measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of protein synthesis for each compound concentration relative to the vehicle control.
The following diagram outlines the workflow for the in vitro transcription/translation assay.
Caption: Workflow for an in vitro transcription/translation (IVTT) assay to screen for protein synthesis inhibitors.
Conclusion
The available data on this compound and its analogues provide a foundational understanding of their structure-activity relationships. While the core scaffold is essential for activity, modifications at the terminal amino acid position can influence the antimicrobial spectrum. The provided experimental protocols offer a starting point for researchers to conduct further comparative studies and explore the synthesis of novel analogues with improved therapeutic potential. Future research focusing on systematic modifications of the this compound scaffold will be crucial for elucidating a more detailed SAR and for the development of next-generation protein synthesis inhibitors.
References
Safety Operating Guide
Information on Bamicetin Unattainable
Extensive searches for a substance identified as "Bamicetin" have not yielded any matching results in chemical databases or safety literature. Consequently, specific disposal procedures, quantitative data, and experimental protocols for this substance cannot be provided. The name may be misspelled, a brand name not widely indexed, or a novel substance for which information is not publicly available.
Without a Safety Data Sheet (SDS) or equivalent reliable source of information, it is impossible to outline safe and compliant disposal methods. Proper chemical disposal is dictated by the substance's specific physical, chemical, and toxicological properties, including its reactivity, toxicity, and environmental hazards.
General Guidance for Unidentified Chemical Waste
In the absence of specific information for "this compound," professionals in research, scientific, and drug development fields should adhere to the following established best practices for managing unidentified chemical waste, in close consultation with their institution's Environmental Health and Safety (EHS) department:
-
Do Not Dispose of Unknowns: Never attempt to dispose of an unknown chemical substance down the drain, in regular trash, or by mixing it with other chemical waste.[1]
-
Isolate and Label: Secure the container in a designated, well-ventilated waste accumulation area. Label the container clearly as "Unknown Waste" and include any information that might help in its identification (e.g., the process that generated it).
-
Consult Institutional EHS: Contact your organization's EHS or a qualified chemical waste disposal vendor. They are equipped to handle and characterize unknown substances for proper disposal in accordance with local, regional, and national regulations.[1]
-
Review General Disposal Protocols: Familiarize yourself with general chemical waste guidelines provided by regulatory bodies and your institution. These often include procedures for neutralizing acids and bases or managing specific categories of chemical waste.[2][3]
Visualizing the Unidentified Waste Disposal Process
The following diagram illustrates a generalized workflow for handling a chemical for which specific disposal procedures are not immediately available.
References
Personal protective equipment for handling Bamicetin
Disclaimer: No specific Safety Data Sheet (SDS) for "Bamicetin" was found. The following guidance is based on best practices for handling potentially hazardous chemical powders and information from safety data sheets for analogous compounds. Researchers must consult the specific SDS for any chemical they are using and perform a risk assessment before beginning any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure. The following equipment should be used at all times.
| PPE Component | Specification | Purpose |
| Hand Protection | Double-layered nitrile gloves | Prevents skin contact. The outer glove can be removed if contaminated without exposing the skin. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling powders outside of a containment hood to prevent inhalation of fine particles. |
Engineering Controls
-
Ventilation: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood or a powder containment enclosure to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the laboratory. A chemical spill kit appropriate for solid reagents should also be available.
Experimental Workflow and Handling Procedures
A systematic approach to handling this compound is critical for safety. All work should be conducted in a designated area.
Donning PPE:
-
Put on the laboratory coat.
-
Put on the inner pair of nitrile gloves.
-
Put on the outer pair of nitrile gloves.
-
Put on eye protection.
-
If required, put on a respirator.
Handling:
-
When weighing, use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.
-
Handle the compound carefully to avoid creating dust.
Post-Handling:
-
Wipe down the work surface with an appropriate decontaminating solution (e.g., 70% ethanol).
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Dispose of all single-use PPE as contaminated waste.
Caption: Workflow for Safe Handling of this compound.
Spill Management
In the event of a small spill, follow these steps:
-
Alert others in the vicinity.
-
Ensure you are wearing full PPE.
-
Cover the spill with an absorbent material from the chemical spill kit.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed waste container.
-
Decontaminate the spill area.
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Disposal Plan
All waste contaminated with this compound must be handled as hazardous chemical waste.
-
Segregation: Collect all this compound-contaminated waste, including empty containers, used PPE, and spill clean-up materials, separately from regular laboratory trash.[1]
-
Labeling: Store the waste in a clearly labeled, sealed container marked "Hazardous Chemical Waste: this compound".[1]
-
Disposal: Dispose of the waste according to your institution's and local regulations.
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[2]
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.
Always have the Safety Data Sheet available when seeking medical attention.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
